Ctap
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQLVRLOGHAJI-FGHAYEPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69N13O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439498 | |
| Record name | CHEMBL1795717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1104.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103429-32-9 | |
| Record name | CHEMBL1795717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of Action of CTAP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTAP (Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the µ-opioid receptor (MOR).[1][2][3][4] Its high affinity for the MOR and significant selectivity over other opioid receptor subtypes, coupled with its ability to cross the blood-brain barrier, make it a valuable pharmacological tool for investigating the physiological and pathological roles of the µ-opioid system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signal transduction, and the experimental protocols used for its characterization.
Quantitative Data Summary
The binding affinity and selectivity of this compound for the µ-opioid receptor have been determined through radioligand binding assays. The data consistently demonstrate this compound's high affinity and selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.
| Parameter | Receptor | Value | Reference Radioligand | Cell/Tissue Preparation |
| IC50 | µ-opioid | 3.5 nM | [3H]DAMGO | Rat brain membranes |
| IC50 | δ-opioid | 4500 nM | [3H]DPDPE | Rat brain membranes |
| Selectivity | µ vs δ | >1200-fold | - | - |
Note: Ki values provide a more direct measure of affinity. While IC50 values are reported, Ki values for this compound are not as readily available in the public domain.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the µ-opioid receptor. This means that it binds to the same site on the receptor as endogenous opioids (e.g., endorphins) and exogenous opioid agonists (e.g., morphine). By occupying the binding site, this compound prevents the receptor from being activated by agonists. This action does not elicit a biological response on its own but effectively blocks the downstream signaling cascades that are normally initiated by agonist binding.
Signaling Pathways
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Agonist binding to the MOR initiates a cascade of intracellular events. As a competitive antagonist, this compound blocks these agonist-induced signaling pathways.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (MOR) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the affinity of this compound for the µ-opioid receptor.
Materials:
-
Radioligand: [3H]DAMGO (a selective µ-opioid agonist)
-
Test Compound: this compound
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist)
-
Membrane Preparation: Homogenized brain tissue (e.g., rat brain) or cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand ([3H]DAMGO at a concentration near its Kd), and membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membrane preparation.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the assay plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation. Since this compound is an antagonist, this assay is used to determine its ability to block agonist-stimulated G-protein activation.
Objective: To determine the functional antagonist activity of this compound at the µ-opioid receptor.
Materials:
-
Radioligand: [35S]GTPγS (a non-hydrolyzable analog of GTP)
-
Agonist: DAMGO (a selective µ-opioid agonist)
-
Test Compound: this compound
-
Membrane Preparation: Membranes from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Filtration System and Scintillation Counter as described above.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup (in triplicate):
-
Basal Binding: Add assay buffer, GDP, [35S]GTPγS, and membrane preparation.
-
Agonist-stimulated Binding: Add assay buffer, GDP, DAMGO (at a concentration that gives a maximal response, e.g., 10 µM), [35S]GTPγS, and membrane preparation.
-
Antagonist Inhibition: Add assay buffer, GDP, varying concentrations of this compound, DAMGO, [35S]GTPγS, and membrane preparation.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration, Washing, and Counting: Follow the same procedure as for the radioligand binding assay.
-
Data Analysis:
-
Calculate the percentage of agonist-stimulated [35S]GTPγS binding.
-
Plot the percentage of stimulation against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
This IC50 value represents the concentration of this compound required to inhibit 50% of the functional response to the agonist.
-
Conclusion
This compound is a well-characterized, potent, and selective µ-opioid receptor antagonist. Its mechanism of action is through competitive binding to the µ-opioid receptor, thereby blocking the effects of opioid agonists. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of compounds like this compound, enabling a thorough understanding of their pharmacological properties. The high selectivity of this compound makes it an indispensable tool for elucidating the role of the µ-opioid receptor in a wide range of physiological and disease processes.
References
An In-depth Technical Guide to the Pharmacological Properties of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (Octreotide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2, commonly known as Octreotide, is a synthetic octapeptide analogue of the natural hormone somatostatin. Its pharmacological profile is characterized by a high affinity and selectivity for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), leading to potent inhibition of the secretion of various hormones, including growth hormone (GH), glucagon, and insulin. This technical guide provides a comprehensive overview of the pharmacological properties of Octreotide, including its mechanism of action, binding affinities, pharmacokinetic profile, and key experimental protocols for its evaluation. The information is presented to support further research and drug development efforts in the field of somatostatin analogues.
Mechanism of Action
Octreotide mimics the physiological actions of somatostatin by binding to and activating somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[1] Its primary targets are SSTR2 and SSTR5.[2] Upon binding, Octreotide initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream cellular processes, including the inhibition of hormone secretion and cell proliferation.[3]
A key signaling pathway modulated by Octreotide is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. By activating SSTR2, Octreotide can inhibit the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[4][5][6][7] This anti-proliferative effect is central to its therapeutic application in various tumors.
Quantitative Pharmacological Data
Binding Affinity
The binding affinity of Octreotide for different human somatostatin receptor subtypes is a critical determinant of its biological activity. The following table summarizes the reported IC50 values.
| Receptor Subtype | IC50 (nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.67 ± 0.32 |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | 3.62 ± 0.23 |
| Table 1: Binding Affinity (IC50) of Octreotide for Human Somatostatin Receptor Subtypes. [6] |
Pharmacokinetic Properties in Humans
The pharmacokinetic profile of Octreotide has been extensively studied in humans. The following table summarizes key pharmacokinetic parameters following subcutaneous (SC) and oral administration.
| Parameter | Value | Administration Route |
| Bioavailability | ~100% | Subcutaneous |
| <1% | Oral (unformulated) | |
| Time to Peak Concentration (Tmax) | 0.4 - 0.7 hours | Subcutaneous |
| 1.67 - 2.5 hours | Oral (delayed-release) | |
| Elimination Half-life (t1/2) | 1.7 - 1.9 hours | Subcutaneous |
| 2.3 - 2.7 hours | Oral (delayed-release) | |
| Volume of Distribution (Vd) | 13.6 - 30.4 L | Intravenous |
| Total Body Clearance | 7 - 11.4 L/hour | Intravenous |
| Protein Binding | ~65% | Plasma |
| Table 2: Summary of Key Pharmacokinetic Parameters of Octreotide in Humans. [1][8][9] |
Experimental Protocols
Somatostatin Receptor Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound, such as Octreotide, to somatostatin receptors expressed in a cell line.
Materials:
-
Cell line expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).
-
Radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled Octreotide (as a competitor).
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture the receptor-expressing cells to confluence. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membrane preparation and radioligand.
-
Non-specific Binding wells: Cell membrane preparation, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competition wells: Cell membrane preparation, radioligand, and varying concentrations of Octreotide.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Analysis of PI3K/Akt Signaling Pathway Activation
This protocol describes a method to assess the effect of Octreotide on the PI3K/Akt signaling pathway using Western blotting.
Materials:
-
Cell line expressing SSTR2 (e.g., BON-1 cells).
-
Octreotide.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p85 PI3K, anti-total-p85 PI3K, and an antibody for a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment: Seed the cells in culture plates and allow them to adhere. Starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of Octreotide for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the total protein bands and the loading control.
Visualizations
Signaling Pathway of Octreotide
Caption: Octreotide signaling pathway via SSTR2.
Preclinical Experimental Workflow for a Somatostatin Analogue
Caption: Preclinical evaluation workflow for somatostatin analogues.
Conclusion
Octreotide is a pharmacologically well-characterized synthetic somatostatin analogue with high affinity for SSTR2 and SSTR5. Its mechanism of action, centered on the inhibition of hormone secretion and cell proliferation via modulation of key signaling pathways like the PI3K/Akt cascade, underpins its therapeutic utility. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the understanding and application of somatostatin analogues in medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
In Vitro Characterization of CTAP Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the binding affinity of CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), a potent and selective antagonist of the μ-opioid receptor (MOR). This document details quantitative binding data, comprehensive experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Data
The binding affinity of this compound for the μ-opioid receptor has been determined using various in vitro techniques. The following table summarizes the key quantitative data.
| Parameter | Value | Species/System | Assay Method | Reference |
| IC50 | 3.5 nM | - | Radioligand Binding Assay | [1](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |
| Kd/Ki | Temperature-dependent | Rat | Radioligand Binding Assay | [2](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |
| (See Thermodynamic Data) |
Note: Further research is needed to populate this table with a broader range of values from different assay types for a more comprehensive comparison.
Thermodynamic Parameters of this compound Binding
A study investigating the thermodynamics of ligand binding to the cloned rat μ-opioid receptor revealed that the binding of this compound is an endothermic process, driven by an increase in entropy.[2]
| Temperature (°C) | Kd or Ki (nM) | ΔG°' (kcal/mol) | ΔH°' (kcal/mol) | -TΔS°' (kcal/mol) |
| 0 | Value not specified | Value not specified | > 0 | -13.08 to -18.57 |
| 12 | Value not specified | Value not specified | ||
| 25 | Value not specified | Value not specified | ||
| 37 | Value not specified | Value not specified |
The specific Kd or Ki values at each temperature were used to generate a van't Hoff plot to determine the thermodynamic parameters.[2] The original publication should be consulted for the precise binding affinity values at each temperature.
Signaling Pathway
This compound, as a μ-opioid receptor antagonist, blocks the canonical Gαi/o-dependent signaling pathway. Activation of the μ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] this compound prevents this agonist-induced downstream signaling cascade.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the binding affinity of this compound are provided below.
Radioligand Competition Binding Assay
This assay determines the ability of a non-radiolabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the μ-opioid receptor. A commonly used radioligand for the μ-opioid receptor is [3H]DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).
Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane homogenate (typically 20-50 µg of protein).
-
A fixed concentration of [3H]DAMGO (typically at or below its Kd value).
-
Varying concentrations of this compound (e.g., from 10-12 M to 10-5 M).
-
For determining non-specific binding, use a high concentration of a non-radiolabeled opioid agonist like naloxone (e.g., 10 µM).
-
For determining total binding, add assay buffer instead of a competing ligand.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding of [3H]DAMGO as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in polarization of light emitted from a fluorescently labeled ligand upon binding to the μ-opioid receptor.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a purified and solubilized μ-opioid receptor preparation.
-
Select a suitable fluorescently labeled ligand that binds to the μ-opioid receptor (e.g., a fluorescently tagged naltrexone derivative).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a low-volume, black microplate (e.g., 384-well), add the following to each well:
-
A fixed concentration of the solubilized μ-opioid receptor.
-
A fixed concentration of the fluorescently labeled ligand.
-
Varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as this compound displaces the fluorescent ligand from the receptor.
-
Plot the change in fluorescence polarization as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (μ-opioid receptor) immobilized on a sensor chip in real-time.
Workflow:
Protocol:
-
Receptor Immobilization:
-
Immobilize purified, solubilized μ-opioid receptor onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
-
Binding Measurement:
-
Equilibrate the sensor chip with running buffer.
-
Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized receptor).
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from the receptor.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-mediated inhibition of adenylyl cyclase activity.
Workflow:
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human μ-opioid receptor in a suitable multi-well plate (e.g., 96-well or 384-well).
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of a μ-opioid receptor agonist (e.g., DAMGO) in the presence of forskolin, an adenylyl cyclase activator.
-
Incubate for a specific time to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The amount of cAMP produced will be inversely proportional to the activity of the μ-opioid receptor agonist. This compound will reverse this inhibition.
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Fit the data to determine the IC50 value of this compound for the antagonism of the agonist effect.
-
This guide provides a foundational understanding of the in vitro characterization of this compound's binding affinity. For specific applications, further optimization of these protocols may be necessary.
References
The Role of CTAP in Nociception Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP), a potent and selective μ-opioid receptor (MOR) antagonist, in the field of nociception research. This document details its mechanism of action, experimental applications, and the signaling pathways it modulates, offering a valuable resource for scientists investigating the complexities of pain and analgesia.
Introduction to this compound and its Significance in Nociception Studies
Nociception, the neural process of encoding noxious stimuli, is a critical area of research for the development of effective analgesics. The μ-opioid receptor (MOR) is a primary target for opioid analgesics like morphine, which remain the gold standard for treating severe pain. However, the therapeutic use of MOR agonists is often limited by significant side effects, including respiratory depression, tolerance, and dependence.
This compound, a synthetic octapeptide, has emerged as an invaluable pharmacological tool in the study of nociception. Its high affinity and selectivity for the MOR allow researchers to specifically block the effects of endogenous and exogenous MOR agonists, thereby elucidating the precise role of this receptor in various pain states. With a reported IC50 of 3.5 nM, this compound is a potent antagonist that is active in vivo and can cross the blood-brain barrier, making it suitable for a wide range of experimental paradigms.[1]
Quantitative Data on this compound's Pharmacological Profile
The following tables summarize key quantitative data regarding this compound's binding affinity and antagonist potency from various in vitro and in vivo studies. This information is crucial for designing and interpreting experiments aimed at investigating the μ-opioid system.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 3.5 nM | In vitro functional assay | [1] |
| pA2 (vs. Morphine, s.c.) | 7.9 | Warm water tail-withdrawal assay in rats | [1] |
| pA2 (vs. Morphine, i.c.v.) | 10.6 | Warm water tail-withdrawal assay in rats | [1] |
| pA2 (vs. DAMGO, i.c.v.) | Variable | Warm water tail-withdrawal assay in rats | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols for Nociception Studies Using this compound
This compound is widely employed in various behavioral assays to assess its ability to antagonize opioid-induced analgesia or to investigate the role of the μ-opioid system in different pain models. Below are detailed methodologies for key experiments.
Warm Water Tail-Withdrawal Assay
This assay measures the latency of a rodent to withdraw its tail from warm water, a reflexive response to a thermal noxious stimulus.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A water bath maintained at a constant temperature (e.g., 50°C or 55°C), a timer, and a restraining tube.
-
Procedure:
-
Acclimatize the rat to the restraining tube.
-
Administer this compound via the desired route (e.g., intracerebroventricularly, i.c.v., at doses ranging from 0.01 to 10.0 μg) at a specific time point before the agonist administration (e.g., 15 minutes prior).[1]
-
Administer a μ-opioid agonist such as DAMGO or morphine.
-
Immerse the distal third of the rat's tail into the warm water.
-
Record the latency to tail withdrawal. A cut-off time (e.g., 15-20 seconds) is typically used to prevent tissue damage.
-
The antagonism is observed as a rightward shift in the dose-response curve of the agonist.
-
Hot Plate Test
This test assesses the response to a thermal stimulus applied to the paws.
-
Animals: Mice or rats.
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 52-55°C) and an enclosure to keep the animal on the plate.
-
Procedure:
-
Determine the baseline latency for the animal to exhibit a pain response (e.g., licking a paw, jumping).
-
Administer this compound at the desired dose and route.
-
Administer a μ-opioid agonist.
-
Place the animal on the hot plate and record the latency to the first sign of a nociceptive response. A cut-off time is employed to prevent injury.
-
An increase in the latency to respond indicates an analgesic effect, which can be blocked by this compound.
-
Von Frey Test for Mechanical Allodynia
This assay is used to measure the withdrawal threshold to a mechanical stimulus, particularly in models of neuropathic pain.
-
Animals: Mice or rats with an induced neuropathic pain condition (e.g., chronic constriction injury).
-
Apparatus: A set of calibrated von Frey filaments that exert specific forces.
-
Procedure:
-
Acclimatize the animal in a testing chamber with a mesh floor that allows access to the paws.
-
Administer this compound, often intrathecally, to target spinal mechanisms.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with increasing force.
-
The withdrawal threshold is determined as the filament force that elicits a withdrawal response in a certain percentage of applications.
-
This compound's effect is measured by its ability to reverse the analgesic effect of a μ-opioid agonist on the withdrawal threshold.
-
Formalin Test
This model of tonic pain involves injecting a dilute formalin solution into the paw, which elicits a biphasic nocifensive response (licking and biting).
-
Animals: Rats or mice.
-
Procedure:
-
Administer this compound prior to the formalin injection.
-
Inject a small volume of dilute formalin solution (e.g., 50 μL of 5% formalin) subcutaneously into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw. The response is typically quantified in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
The ability of this compound to block the antinociceptive effects of μ-opioid agonists on both phases can be assessed.
-
Signaling Pathways Modulated by this compound
This compound exerts its effects by competitively binding to the μ-opioid receptor, thereby preventing the binding and subsequent signaling of MOR agonists. The activation of the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately lead to an analgesic effect.
G-Protein Signaling Cascade
Upon agonist binding, the MOR undergoes a conformational change that allows it to couple to and activate inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability. It also inhibits N-type voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.
By blocking agonist binding, this compound prevents these G-protein mediated signaling events, thus antagonizing the analgesic and other effects of μ-opioid agonists.
References
An In-Depth Technical Guide to Utilizing CTAP for the Study of Opioid Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of C-terminal 125I-Tyr27-somatostatin-14 (CTAP), a potent and selective μ-opioid receptor (MOR) antagonist, in the elucidation of opioid receptor signaling pathways. It offers detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms, serving as a core resource for researchers in pharmacology and drug development.
Introduction: The μ-Opioid Receptor and the Role of this compound
The μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family, is the primary target for opioid analgesics like morphine.[1] Activation of the MOR by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[3] Beyond the canonical G protein pathway, MOR signaling is also regulated by β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades.[4]
Understanding the intricacies of these pathways is crucial for the development of novel analgesics with improved side-effect profiles. This compound serves as an invaluable tool in this endeavor. It is a potent and highly selective competitive antagonist for the MOR, with a reported IC50 of 3.5 nM, displaying over 1200-fold selectivity over δ-opioid and somatostatin receptors. Its ability to specifically block MOR activation allows researchers to dissect the receptor's role in complex biological systems and to characterize the signaling pathways engaged by various opioid agonists.
Key Signaling Pathways of the μ-Opioid Receptor
The activation of the μ-opioid receptor by an agonist and its subsequent inhibition by an antagonist like this compound involves a complex interplay of intracellular signaling molecules. The primary pathways are the G-protein dependent pathway and the β-arrestin pathway.
G-Protein Dependent Signaling
Upon agonist binding, the MOR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequence is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.
Figure 1: G-Protein Dependent Signaling Pathway of the MOR.
β-Arrestin Mediated Signaling
Following prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade and facilitating receptor internalization.
Figure 2: β-Arrestin Mediated Signaling and Regulation of the MOR.
Experimental Protocols for Studying MOR Signaling with this compound
The following protocols provide detailed methodologies for key in vitro assays used to investigate MOR signaling and its antagonism by this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the MOR. It involves competing a radiolabeled MOR ligand with increasing concentrations of unlabeled this compound.
Experimental Workflow:
Figure 3: Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture human neuroblastoma SH-SY5Y cells, which endogenously express MORs.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membranes.
-
Resuspend the membrane pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled MOR agonist (e.g., [3H]-DAMGO) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled MOR ligand (e.g., naloxone) to a set of wells.
-
Add the prepared cell membranes to each well.
-
Incubate at 25°C for 2 hours with gentle shaking.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following MOR stimulation by an agonist and its inhibition by this compound. It relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Experimental Workflow:
Figure 4: Workflow for [35S]GTPγS Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Binding Assay:
-
In a 96-well plate, add the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Add a fixed concentration of GDP (e.g., 30 µM).
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of the MOR agonist DAMGO (e.g., 1 µM) to stimulate G protein activation.
-
Initiate the reaction by adding [35S]GTPγS.
-
Add the prepared cell membranes.
-
Incubate at 30°C for 60 minutes.
-
-
Separation and Quantification:
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding as a function of the logarithm of the this compound concentration.
-
Fit the data to determine the IC50 value for this compound's inhibition of agonist-stimulated G protein activation.
-
cAMP Accumulation Assay
This assay measures the functional consequence of MOR-mediated inhibition of adenylyl cyclase. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for a more robust measurement of inhibition.
Experimental Workflow:
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of C-Type Natriuretic Peptide (CNP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical parameters governing the solubility and stability of C-type Natriuretic Peptide (CNP), a key peptide in cardiovascular and bone homeostasis research. Understanding these characteristics is paramount for the development of robust formulations and reliable experimental outcomes. This document synthesizes available data on CNP's behavior in various buffer systems and outlines detailed experimental protocols for its characterization.
Solubility Profile of C-Type Natriuretic Peptide
The solubility of peptides is intrinsically linked to their amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and ionic strength. For C-type Natriuretic Peptide, several solvent systems have been reported to effectively solubilize the lyophilized powder.
Table 1: Reported Solubility of C-Type Natriuretic Peptide (CNP)
| Solvent System | Concentration | Remarks |
| Water | Up to 1 mg/mL | Recommended as the initial solvent to try for CNP (1-22)[1]. For CNP (1-53), water is also the first choice[2]. |
| 5% Acetic Acid | 1 mg/mL | Effective for dissolving human and porcine CNP. |
| 10%-30% Acetic Acid | Not specified | Recommended if water fails to dissolve CNP (1-53)[2]. |
| Dimethyl Sulfoxide (DMSO) | Small amount | To be used for very hydrophobic peptides, followed by dilution[2]. |
| Phosphate-Buffered Saline (PBS), pH 7.0-7.4 | Up to 1 mg/mL | A generally safe diluent for peptides with a relatively high proportion of charged residues. |
Stability of C-Type Natriuretic Peptide in Solution
The stability of CNP in solution is influenced by several factors including pH, temperature, buffer composition, and the presence of proteases or oxidizing agents. Peptides are susceptible to various degradation pathways such as hydrolysis, oxidation, deamidation, and aggregation[3][4][5].
General Storage Recommendations
Proper storage is crucial to maintain the integrity of CNP solutions.
Table 2: Recommended Storage Conditions for C-Type Natriuretic Peptide Solutions
| Storage Condition | Duration | Rationale |
| Lyophilized Powder at -20°C or -80°C | Long-term (months to years) | Minimizes chemical degradation and microbial growth[6]. |
| In Solution at -20°C (pH 5-7) | Short-term (weeks to a few months) | Freezing slows down degradation reactions. Aliquoting is recommended to avoid freeze-thaw cycles[7][8][9]. |
| In Solution at 4°C | Very short-term (a few days to a week) | Suitable for immediate use, but degradation can occur[6][10]. |
Factors Influencing Stability
-
pH: The pH of the buffer system is a critical determinant of peptide stability. For many peptides, a pH range of 5-7 is considered optimal to minimize hydrolysis and other degradation reactions[7].
-
Buffer Composition: The choice of buffer can significantly impact peptide stability. Common buffers used in peptide formulations include acetate, citrate, histidine, phosphate, Tris, and glycine[3][4]. The buffer ions can interact with the peptide, influencing its conformation and propensity for aggregation[11].
-
Amino Acid Sequence: The presence of specific amino acids can make a peptide more susceptible to degradation. For instance, sequences containing asparagine (Asn) are prone to deamidation, while those with methionine (Met) or cysteine (Cys) are susceptible to oxidation[5][10].
-
Aggregation: Peptide aggregation can lead to loss of biological activity and potential immunogenicity. The kinetics of aggregation are often dependent on peptide concentration, temperature, and the ionic strength of the buffer[3][4].
Experimental Protocols
The following sections detail standardized methodologies for assessing the solubility and stability of CNP.
Protocol for Solubility Assessment
This protocol outlines a general procedure for determining the solubility of CNP in various buffer systems.
Objective: To determine the saturation solubility of CNP in different buffers at a controlled temperature.
Materials:
-
Lyophilized CNP
-
A selection of buffers (e.g., phosphate, acetate, citrate) at various pH values (e.g., 4.0, 5.5, 7.4)
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values and concentrations.
-
Sample Preparation: Add an excess amount of lyophilized CNP to a known volume of each buffer in a microcentrifuge tube.
-
Equilibration: Incubate the tubes in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes) to pellet the undissolved peptide.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of dissolved CNP using a validated HPLC method.
-
Data Analysis: Calculate the solubility of CNP in each buffer in mg/mL.
Protocol for Stability Assessment by HPLC
This protocol describes a method to evaluate the stability of CNP in solution over time under different conditions.
Objective: To assess the degradation of CNP in various buffer solutions at different temperatures over a defined period.
Materials:
-
CNP stock solution of known concentration
-
A selection of buffers at various pH values
-
Temperature-controlled incubators or water baths
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare solutions of CNP at a known concentration in the different buffer systems to be tested.
-
Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples immediately by HPLC to determine the percentage of intact CNP remaining. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Plot the percentage of remaining CNP against time for each condition. From this data, the degradation rate and half-life of CNP in each buffer can be determined.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and potential degradation pathways can aid in understanding the processes involved in assessing and predicting the stability of CNP.
Conclusion
The solubility and stability of C-type Natriuretic Peptide are critical attributes that must be thoroughly characterized to ensure the successful development of therapeutic formulations and the reliability of research findings. This guide provides a foundational understanding of these properties and offers standardized protocols for their assessment. It is important to note that the optimal conditions for solubility and stability will be specific to the particular formulation and intended application of CNP. Therefore, comprehensive, formulation-specific studies are essential. Further research into the behavior of CNP in a wider range of buffer systems and storage conditions will continue to refine our understanding and facilitate the development of stable and effective CNP-based therapeutics.
References
- 1. C-type natriuretic peptide (1-22) (human, rat, swine) | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. jpt.com [jpt.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Journey of CTAP Across the Blood-Brain Barrier: A Technical Deep Dive
For Immediate Release
A comprehensive analysis of the mechanisms governing the transit of the potent μ-opioid receptor antagonist, CTAP, across the highly selective blood-brain barrier (BBB). This whitepaper synthesizes available data, elucidates experimental methodologies, and provides a critical perspective for researchers in neuropharmacology and drug development.
The blood-brain barrier represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Understanding how molecules traverse this intricate barrier is paramount for designing effective neuropharmaceuticals. This technical guide focuses on this compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor antagonist, and explores the evidence surrounding its ability to cross the BBB.
Core Findings: A Tale of Two Studies
The scientific literature presents a nuanced and somewhat conflicting view of this compound's ability to penetrate the CNS. A seminal study by Abbruscato and colleagues (1997) provides the primary evidence for its passage, suggesting a mechanism of passive diffusion . In their experiments, the entry of radiolabeled this compound into the brain was not inhibited by the presence of unlabeled this compound, indicating a non-saturable transport process[1].
Conversely, a later study by D'Hulst and collaborators (2010) reported "no influx for this compound" in their investigation of the BBB permeability of several opioid peptides. The reasons for this discrepancy are not immediately apparent from the available literature but may stem from differences in experimental protocols, animal models, or analytical sensitivity.
Physicochemical Properties of this compound
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C51H69N13O11S2 | --INVALID-LINK-- |
| Molecular Weight | 1104.3 g/mol | --INVALID-LINK-- |
| Integrity in Brain (20-min perfusion) | 62.8% intact | [1] |
| Protein Binding (in perfusion medium) | 68.2% (to albumin) | [1] |
| Protein Binding (in rat serum) | 84.2% | [1] |
Experimental Protocols: The In Situ Brain Perfusion Technique
The cornerstone of the investigation into this compound's BBB permeability is the in situ brain perfusion technique. This method allows for the precise control of the composition of the fluid perfusing the brain's microvasculature, enabling accurate measurement of solute uptake.
General Methodology (as described by Abbruscato et al., 1997):
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: The animal is anesthetized to ensure a lack of pain and distress.
-
Surgical Preparation: The common carotid artery is cannulated, and the external carotid artery is ligated to isolate the cerebral circulation.
-
Perfusion: A perfusion fluid (e.g., a buffered physiological salt solution) containing the radiolabeled compound of interest (e.g., [³H]this compound) and a vascular space marker (e.g., [¹⁴C]inulin) is infused at a constant rate.
-
Termination and Sample Collection: After a predetermined time (e.g., 20 minutes), the perfusion is stopped, and the brain is rapidly removed and dissected.
-
Analysis: The concentrations of the radiolabeled compounds in the brain tissue are determined by liquid scintillation counting. The amount of the vascular space marker is subtracted to calculate the net brain uptake of the compound of interest.
dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} } Caption: Workflow of the in situ brain perfusion experiment.
Signaling Pathways: A Presumed Mechanism
Given the evidence for passive diffusion, a specific signaling pathway for this compound's entry into the brain is not implicated. The molecule is thought to traverse the endothelial cells of the BBB by dissolving in the lipid bilayer of the cell membranes and diffusing down its concentration gradient.
dot graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} } Caption: Presumed passive diffusion of this compound across the BBB.
Conclusion and Future Directions
The question of how this compound crosses the blood-brain barrier is not definitively settled. While the work of Abbruscato et al. (1997) provides compelling evidence for a passive diffusion mechanism, the contradictory findings of D'Hulst et al. (2010) warrant further investigation. To resolve this, future research should focus on:
-
Replicating and extending the in situ brain perfusion studies with rigorous controls and standardized methodologies.
-
Accurately determining the physicochemical properties of this compound , particularly its LogP and PSA values, through experimental and computational methods.
-
Investigating the potential role of efflux transporters , as many peptides are substrates for proteins like P-glycoprotein, which could explain the low brain penetration observed in some studies.
A clearer understanding of this compound's journey into the brain will not only be crucial for its potential therapeutic applications but will also provide valuable insights for the rational design of other peptide-based neuropharmaceuticals.
References
Initial Studies on the Effects of CTAP on Rodent Behavior: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies investigating the effects of the selective μ-opioid receptor antagonist, CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), on rodent behavior. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its selectivity and ability to cross the blood-brain barrier have made it a valuable tool in neuroscience research to investigate the role of the MOR in various physiological and behavioral processes. This guide focuses on the foundational studies that have characterized the behavioral effects of this compound in rodent models.
Quantitative Data from Initial Behavioral Studies
The following tables summarize the quantitative findings from early investigations into the effects of this compound on rodent behavior. These studies have primarily focused on nociception, exploration, and stress-induced behaviors.
Table 1: Effects of this compound on Exploratory and Stress-Related Behaviors in Rats
| Behavior | Species/Sex | This compound Dose (mg/kg, IP) | Treatment Condition | Behavioral Outcome | Statistical Significance |
| Exploration (Episodes) | Rat/Female | 0.5 | This compound + Vehicle | 2.25 ± 0.59 | - |
| 0.5 | This compound + 3α,5α-THP | 0 ± 0 | p < 0.05 | ||
| Exploration (Time Spent) | Rat/Female | 0.5 | This compound + 3α,5α-THP | 0 ± 0 | p < 0.01 |
| 2 | This compound + 3α,5α-THP | 0.39 ± 0.2 | p < 0.01 | ||
| Submersion (Episodes) | Rat/Male | 2 | This compound + 3α,5α-THP | 2.38 ± 0.57 | p < 0.01 (compared to 3α,5α-THP alone) |
Data adapted from a study investigating the interaction between the neurosteroid 3α,5α-THP and the μ-opioid system.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of this compound's behavioral effects.
General Drug Administration
-
Compound: this compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2)
-
Vehicle: Typically sterile saline or water.
-
Routes of Administration:
-
Intraperitoneal (IP) Injection: The most common systemic route used in the cited studies. Volumes are typically calculated based on the animal's body weight.
-
Intracerebroventricular (ICV) Injection: Used for direct administration into the central nervous system, bypassing the blood-brain barrier. This requires stereotaxic surgery to implant a guide cannula.
-
-
Dosing: Doses in initial studies have ranged from 0.5 to 2 mg/kg for IP administration.[1][2] The optimal dose depends on the specific behavior being investigated and the animal model.
Behavioral Assays
The Forced Swim Test is a common assay to assess depressive-like behavior and stress coping strategies in rodents.
-
Apparatus: A cylindrical tank (typically 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Rodents are individually placed in the water-filled cylinder.
-
Behavior is typically recorded for a 5-6 minute session.
-
Key behaviors scored include:
-
Immobility: Floating with minimal movements necessary to keep the head above water.
-
Swimming: Active swimming movements around the cylinder.
-
Climbing: Active movements with forepaws directed towards the walls of the cylinder.
-
Submersion: The entire body, including the head, goes underwater.
-
-
-
Data Analysis: The duration or frequency of each behavior is quantified. In the context of this compound, a key finding was its ability to reverse 3α,5α-THP-induced submersion behavior in male rats, suggesting an interaction with the μ-opioid system in stress-induced responses.[2]
The hot plate test is a widely used method to assess thermal nociception and the efficacy of analgesic or hyperalgesic agents.
-
Apparatus: A heated plate with a controlled temperature (e.g., 55 ± 1°C), usually enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
The rodent is placed on the heated surface.
-
The latency to exhibit a nociceptive response, such as licking a paw or jumping, is recorded.
-
A cut-off time is established (e.g., 30-60 seconds) to prevent tissue damage.
-
-
Data Analysis: The reaction time (latency) is the primary measure. This compound, as a μ-opioid antagonist, is expected to block the analgesic effects of μ-opioid agonists like morphine, resulting in a shorter latency to respond compared to an animal treated with the agonist alone.
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
The rodent is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded and scored for:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is interpreted as a decrease in anxiety-like behavior. While specific data on this compound's effects in the EPM from initial studies is limited in the provided search results, this is a key assay where its anxiolytic or anxiogenic potential could be evaluated.
The MWM is a widely used task to assess spatial learning and memory in rodents.[3][4]
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.[3][4]
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting locations and must learn to find the hidden platform. This is typically conducted over several days with multiple trials per day.[3][4]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds).
-
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swim speed are measured.
-
Probe Trial: Time spent in the target quadrant (where the platform was located) is the primary measure of spatial memory retention. While no specific initial studies on this compound in the MWM were found in the search results, this would be a critical experiment to determine the role of the μ-opioid system in spatial learning and memory.
-
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling Pathway
This compound exerts its effects by blocking the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (e.g., morphine, endorphins) to the MOR initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of CTAP: A Technical Guide to its Preferential Antagonism of the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological selectivity of the peptide antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) for the mu-opioid receptor (MOR) over the delta-opioid receptor (DOR). This compound is a potent and highly selective tool for investigating the physiological and pathological roles of the mu-opioid system. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for its determination, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Opioid Receptor Selectivity
The selectivity of this compound is underpinned by its significantly higher binding affinity and antagonist potency at the mu-opioid receptor compared to the delta-opioid receptor. This is quantitatively demonstrated through in vitro pharmacological assays.
Table 1: Binding Affinity of this compound at Mu and Delta Opioid Receptors
| Ligand | Receptor | Parameter | Value (nM) | Fold Selectivity (δ/µ) |
| This compound | µ (mu) | IC₅₀ | 3.5[1] | >1200[1] |
| This compound | δ (delta) | IC₅₀ | 4500 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that this compound is a potent antagonist at the mu-opioid receptor with a reported IC50 value of 3.5 nM.[1] In contrast, its affinity for the delta-opioid receptor is substantially lower, with a reported IC50 of 4500 nM, demonstrating a selectivity of over 1200-fold for the mu-receptor.[1]
Experimental Protocols
The determination of this compound's selectivity for mu versus delta opioid receptors relies on standardized in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for mu and delta opioid receptors expressed in cell membranes.
1. Materials and Reagents:
-
Cell membranes expressing either human mu-opioid receptors or delta-opioid receptors.
-
Radioligand for mu-receptors: [³H]-DAMGO (a mu-selective agonist).
-
Radioligand for delta-receptors: [³H]-Naltrindole (a delta-selective antagonist).
-
This compound (unlabeled competitor ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: Naloxone (10 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of this compound:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, assay buffer, and a high concentration of naloxone (10 µM).
-
Competitive Binding: Radioligand, assay buffer, and varying concentrations of this compound.
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: GTPγS Binding Assay for Opioid Receptor Antagonism
This protocol describes a GTPγS binding assay to assess the functional antagonist potency of this compound at mu and delta opioid receptors. This assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.
1. Materials and Reagents:
-
Cell membranes expressing either mu-opioid or delta-opioid receptors.
-
Agonist for mu-receptors: DAMGO.
-
Agonist for delta-receptors: SNC80.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
This compound (antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Non-specific binding determinator: Unlabeled GTPγS.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Pre-incubation with Antagonist: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the respective agonist (DAMGO for mu, SNC80 for delta) to the wells and incubate for a short period to stimulate G-protein activation.
-
GTPγS Binding: Add [³⁵S]GTPγS to all wells and incubate for 60 minutes at 30°C. The activated G-proteins will bind to the [³⁵S]GTPγS.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of different concentrations of this compound.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound.
-
The antagonist potency can be expressed as the Schild pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. This is determined by performing Schild analysis, which involves generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the mu and delta opioid receptors. Both receptors primarily couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately modulate neuronal excitability.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for determining the selectivity of a compound like this compound for mu versus delta opioid receptors.
Caption: Workflow for Determining Opioid Receptor Selectivity.
References
Methodological & Application
Protocol for In Vivo Administration of CTAP in Mice
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the μ-opioid receptor (MOR).[1] Its high selectivity makes it an invaluable tool for in vivo studies aimed at elucidating the physiological and behavioral roles of the MOR. This compound is brain-penetrant and has been successfully used in various animal models to investigate processes such as analgesia, reward, and tolerance associated with opioid signaling.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mice via intracerebroventricular and subcutaneous routes.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding and subsequent signaling of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine). The activation of the μ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the analgesic and other effects of opioids. By blocking the receptor, this compound prevents these downstream signaling events.
Diagram of the this compound Signaling Pathway
Caption: this compound antagonism of the μ-opioid receptor signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile water for injection
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics (e.g., buprenorphine, carprofen) for post-operative care
-
Stereotaxic apparatus for intracerebroventricular injections
-
Hamilton syringes (or equivalent) with appropriate gauge needles
-
Standard animal handling and surgical equipment
Animal Models
-
Adult male or female mice (e.g., C57BL/6, CD-1) are commonly used. The choice of strain, age, and sex should be appropriate for the specific research question.
-
Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Intracerebroventricular (ICV) Administration of this compound
This method delivers this compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier and ensuring central nervous system activity.
Diagram of the ICV Injection Workflow
Caption: Workflow for intracerebroventricular (ICV) injection of this compound in mice.
Detailed Methodology
-
Preparation of this compound Solution:
-
This compound is soluble in water or sterile saline.[1]
-
Prepare a stock solution of this compound in sterile water or a small volume of DMSO.
-
For working solutions, dilute the stock solution in sterile, pyrogen-free 0.9% saline to the desired final concentration.
-
The final injection volume for ICV administration in mice is typically 1-5 µL.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Secure the anesthetized mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma landmark on the skull.
-
Typical coordinates for targeting the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.2 to -0.6 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface. These coordinates may need to be optimized depending on the mouse strain and age.
-
Carefully drill a small burr hole through the skull at the target coordinates.
-
-
Injection:
-
Lower a Hamilton syringe needle or injection cannula through the burr hole to the target DV coordinate.
-
Infuse the this compound solution slowly over 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per IACUC guidelines.
-
Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.
-
Quantitative Data for ICV Administration
| Parameter | Typical Range/Value | Reference |
| Dose Range | 0.01 - 10.0 µ g/mouse (in rats, adaptable for mice) | Kramer et al., 1989; Sterious & Walker, 2003 |
| Injection Volume | 1 - 5 µL | Standard practice for mouse ICV injection |
| Vehicle | Sterile 0.9% Saline | Common practice for peptide administration |
| Infusion Rate | 0.5 - 2.5 µL/min | Standard practice to prevent tissue damage |
| Pre-treatment Time | 15 - 30 minutes before agonist challenge | Kramer et al., 1989 |
Protocol 2: Subcutaneous (SC) Administration of this compound
This method is less invasive than ICV administration and is suitable for studies where systemic effects are of interest.
Diagram of the SC Injection Workflow
Caption: Workflow for subcutaneous (SC) injection of this compound in mice.
Detailed Methodology
-
Preparation of this compound Solution:
-
Prepare this compound solution as described for ICV administration. The concentration will need to be adjusted to deliver the desired dose in a larger volume suitable for SC injection.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin over the back or flank to create a "tent."
-
Insert a 25-30 gauge needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor for any signs of distress or adverse reactions at the injection site.
-
Quantitative Data for SC Administration
| Parameter | Typical Range/Value | Reference |
| Dose Range | 1 - 10 mg/kg (general guidance for peptides, requires optimization for this compound) | General pharmacological principles |
| Injection Volume | 100 - 200 µL (up to 10 mL/kg) | Standard practice for mouse SC injection |
| Vehicle | Sterile 0.9% Saline | Common practice for peptide administration |
| Pre-treatment Time | 30 - 60 minutes before experimental testing | General pharmacokinetic considerations |
Example Application: Tail-Flick Test for Analgesia
The tail-flick test is a common assay to assess the analgesic effects of opioid agonists and the antagonistic properties of compounds like this compound.
-
Baseline Measurement: Determine the baseline tail-flick latency of each mouse by applying a heat source (e.g., a focused light beam) to the tail and measuring the time it takes for the mouse to flick its tail away.
-
This compound Administration: Administer this compound via the desired route (ICV or SC) at a predetermined time before the agonist challenge.
-
Opioid Agonist Administration: Administer an opioid agonist (e.g., morphine).
-
Post-Treatment Measurement: At various time points after agonist administration, measure the tail-flick latency again.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect of the opioid agonist. The ability of this compound to block this increase demonstrates its antagonistic activity at the μ-opioid receptor.
Disclaimer: These protocols provide general guidance. The optimal dose, timing, and specific procedures should be determined empirically for each experimental paradigm and mouse strain. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols: Using CTAP to Block Morphine-Induced Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Morphine, a primary clinical analgesic, exerts its effects by acting as an agonist at these receptors. The activation of MOR by morphine initiates a signaling cascade that ultimately leads to a reduction in nociceptive signal transmission and the perception of pain. This compound, by binding to the mu-opioid receptor without activating it, effectively blocks the binding of morphine and other mu-opioid agonists, thereby inhibiting their analgesic and other physiological effects. This makes this compound an invaluable tool in opioid research for investigating the roles of the mu-opioid receptor in pain modulation, addiction, and other opioid-mediated phenomena.
These application notes provide detailed protocols for utilizing this compound to block morphine-induced analgesia in rodent models, along with representative data and a depiction of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of morphine on nociceptive thresholds and the antagonistic action of this compound. The data are representative of typical results obtained from thermal analgesia assays in rats.
Table 1: Effect of Morphine on Thermal Nociceptive Threshold (Tail-Flick Latency)
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Latency (s) | Post-treatment Latency (s) at 30 min |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.2 | 2.6 ± 0.3 |
| Morphine | 5 | 10 | 2.4 ± 0.2 | 8.5 ± 0.7 |
| Morphine | 10 | 10 | 2.5 ± 0.3 | 12.1 ± 1.1 |
*p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Antagonism of Morphine-Induced Analgesia by Intrathecal (i.t.) this compound (Tail-Flick Latency)
| Pre-treatment (i.t.) | Dose (µg) | Treatment (s.c.) | Dose (mg/kg) | N | Post-treatment Latency (s) at 30 min |
| Vehicle | - | Morphine | 10 | 8 | 11.8 ± 1.0 |
| This compound | 1 | Morphine | 10 | 8 | 6.2 ± 0.8 |
| This compound | 5 | Morphine | 10 | 8 | 3.1 ± 0.4 |
| This compound | 10 | Morphine | 10 | 8 | 2.8 ± 0.3** |
**p < 0.01 compared to Vehicle + Morphine group. Data are presented as mean ± SEM. Intrathecal pre-treatment was administered 15 minutes prior to subcutaneous morphine injection.
Signaling Pathways
The following diagram illustrates the signaling pathway of the mu-opioid receptor upon activation by an agonist like morphine and the mechanism of inhibition by the antagonist this compound.
Caption: Mu-opioid receptor signaling and this compound antagonism.
Experimental Protocols
The following are detailed protocols for assessing the antagonistic effects of this compound on morphine-induced analgesia in rats using the tail-flick and hot-plate tests.
Experimental Workflow Diagram
Caption: General workflow for in vivo analgesia studies.
Protocol 1: Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. This latency is prolonged by analgesic drugs.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Tail-flick analgesiometer
-
Animal restrainers
-
Morphine sulfate solution (e.g., 10 mg/mL in sterile saline)
-
This compound solution (e.g., 1 mg/mL in sterile saline for intrathecal injection)
-
Intrathecal catheters (if applicable)
-
Subcutaneous injection needles and syringes
-
Timer
Procedure:
-
Animal Acclimation and Habituation:
-
House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
For 2-3 days prior to testing, habituate the rats to the restrainers and the testing room to minimize stress-induced analgesia.
-
-
Baseline Latency Measurement:
-
Gently place the rat in the restrainer.
-
Position the rat's tail over the radiant heat source of the analgesiometer, approximately 2-3 cm from the tip.
-
Activate the heat source and start the timer simultaneously.
-
The timer stops automatically when the rat flicks its tail. Record this baseline latency.
-
To prevent tissue damage, a cut-off time (typically 10-12 seconds) must be established. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Perform 2-3 baseline measurements for each rat, with at least a 5-minute interval between measurements, and calculate the mean.
-
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Morphine, this compound + Morphine).
-
Administer this compound or its vehicle intrathecally 15 minutes before the morphine injection.
-
Administer morphine or saline subcutaneously.
-
-
Post-Drug Latency Measurement:
-
At predetermined time points after morphine administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.
-
-
Data Analysis:
-
Calculate the mean latency for each group at each time point.
-
Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Protocol 2: Hot-Plate Test
The hot-plate test assesses the reaction time of an animal to a thermal stimulus applied to its paws. Analgesics increase the latency to a response (e.g., paw licking, jumping).
Materials:
-
Male Swiss Webster mice (20-25g) or Sprague-Dawley rats (250-300g)
-
Hot-plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglass cylinder to keep the animal on the hot plate
-
Morphine sulfate solution
-
This compound solution
-
Subcutaneous and/or intrathecal injection supplies
-
Timer
Procedure:
-
Animal Acclimation and Habituation:
-
Follow the same acclimation and habituation procedures as for the tail-flick test.
-
-
Baseline Latency Measurement:
-
Gently place the animal on the hot plate, enclosed by the plexiglass cylinder, and immediately start the timer.
-
Observe the animal's behavior and stop the timer at the first sign of a nociceptive response, such as licking a hind paw or jumping.
-
Record this baseline latency.
-
A cut-off time (typically 30-45 seconds) is used to prevent tissue damage. If no response occurs within this time, the animal is removed, and the cut-off latency is recorded.
-
Obtain a stable baseline latency for each animal before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle, followed by morphine or saline, as described for the tail-flick test.
-
-
Post-Drug Latency Measurement:
-
At various time points post-morphine administration, place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the mean latency for each group at each time point.
-
The %MPE can also be calculated using the formula mentioned in the tail-flick protocol.
-
This compound serves as a critical pharmacological tool for elucidating the mechanisms of morphine-induced analgesia and the broader function of the mu-opioid receptor system. The protocols outlined above provide a framework for conducting in vivo studies to quantify the antagonistic effects of this compound. Precise timing, consistent handling, and appropriate control groups are essential for obtaining reliable and reproducible data.
Application Notes and Protocols for Intracerebroventricular Injection of CTAP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intracerebroventricular (ICV) injection of CTAP, a potent and selective μ-opioid receptor antagonist. This document outlines the necessary protocols, quantitative data, and theoretical background to effectively utilize this compound in preclinical research settings for investigating the roles of μ-opioid receptors in various physiological and pathological processes.
Introduction
This compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a synthetic, cyclic octapeptide that acts as a competitive antagonist at the μ-opioid receptor (MOR). Its high selectivity and potency make it an invaluable tool for elucidating the specific functions of the MOR in the central nervous system (CNS).[1] Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects.[2] This technique is widely used in neuroscience research to investigate the involvement of central μ-opioid systems in pain perception, reward, addiction, and other neurological processes.
Data Presentation
The following table summarizes key quantitative data for the intracerebroventricular administration of this compound and related compounds in rodents. This information is crucial for experimental design and dose selection.
| Parameter | Species | Agonist | Agonist Dose (ICV) | This compound Dose (ICV) | Effect of this compound | Reference |
| Antinociception (Tail-flick test) | Rat | DAMGO | 0.01 - 1 µg | 1 µg | Blockade of DAMGO-induced analgesia | [3] |
| Antinociception (Cold water tail-flick) | Rat | Dynorphin A | 1 - 50 µg | Not specified, but naloxone (a non-selective opioid antagonist) was effective at 1.0 mg/kg s.c. | Blockade of dynorphin-induced analgesia | [3] |
| Seizure Threshold | Rat | Pentylenetetrazol (PTZ) | 80 mg/kg i.p. | Not applicable (study used other anti-inflammatory drugs) | Not applicable | [4] |
Note: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a potent and selective μ-opioid receptor agonist. The provided data indicates that a 1 µg ICV dose of this compound is sufficient to antagonize the analgesic effects of DAMGO in rats.[3] For other μ-opioid agonists or different experimental paradigms, dose-response studies are recommended to determine the optimal concentration of this compound.
Experimental Protocols
This section details the essential protocols for performing ICV injections of this compound in rodents. Adherence to aseptic surgical techniques and institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Stereotaxic Cannula Implantation for ICV Injection
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain, allowing for repeated ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics as per IACUC protocol
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (or another approved anesthetic). Shave the scalp and clean the surgical area with an antiseptic solution. Place the animal in the stereotaxic frame, ensuring the head is level.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface with saline and remove the periosteum.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for stereotaxic coordinates.
-
Drilling the Burr Hole: Using the appropriate stereotaxic coordinates for the lateral ventricle (see table below), drill a small burr hole through the skull. Be careful not to damage the underlying dura mater.
-
Cannula Implantation: Lower the guide cannula to the predetermined depth.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement.
-
Suturing and Post-operative Care: Suture the scalp incision around the cannula. Administer post-operative analgesics and place the animal on a heating pad until it recovers from anesthesia. Insert a dummy cannula to keep the guide cannula patent.
Stereotaxic Coordinates (from Bregma):
| Species | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) |
| Rat | -0.8 to -1.0 mm | ±1.5 mm | -3.5 to -4.0 mm |
| Mouse | -0.2 to -0.6 mm | ±1.0 mm | -2.0 to -2.5 mm |
Note: These coordinates are approximate and may need to be adjusted based on the specific strain and age of the animal. It is recommended to perform a dye injection (e.g., Trypan Blue) in a pilot study to verify the correct placement of the cannula.
Protocol 2: Intracerebroventricular Injection of this compound
This protocol describes the procedure for injecting this compound into the lateral ventricle of a cannulated rodent.
Materials:
-
This compound solution
-
Injection cannula (sized to fit inside the guide cannula)
-
Microinjection pump
-
Tubing
-
Hamilton syringe
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a sterile, pyrogen-free vehicle. A common vehicle is artificial cerebrospinal fluid (aCSF) or sterile saline. The final concentration should be prepared to deliver the desired dose in a small volume (typically 1-5 µL for rats and 0.5-2 µL for mice).
-
Animal Handling: Gently restrain the conscious animal. For animals that are difficult to handle, brief anesthesia may be used.
-
Injection Procedure:
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which is connected to the microinjection pump via tubing, into the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) to avoid increased intracranial pressure.
-
After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Behavioral Testing: Conduct behavioral assessments at the appropriate time points following the injection, depending on the experimental design.
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 3. Antinociceptive action of intracerebroventricularly administered dynorphin and other opioid peptides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat [archrazi.areeo.ac.ir]
Application Notes and Protocols for CTAP in Cell Culture Experiments
Introduction to CTAP
This compound, or (+)-4-((R)-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)(3-methoxyphenyl)methyl)-N,N-diethylbenzamide, is a potent and highly selective antagonist of the μ-opioid receptor (MOR).[1][2][3] With an IC50 of 3.5 nM, it exhibits over 1200-fold selectivity for the μ-opioid receptor compared to the δ-opioid and somatostatin receptors.[1][2][3] Its ability to penetrate the blood-brain barrier also makes it a valuable tool for in vivo studies.[1][2][3] In the context of cell culture experiments, this compound is instrumental for investigating the roles of the μ-opioid receptor in various cellular processes and for studying the mechanisms of opioid receptor signaling.
Quantitative Data Summary
The following table summarizes key quantitative information for the use of this compound in research applications.
| Parameter | Value | Reference |
| IC50 | 3.5 nM | [1][2][3] |
| Selectivity | >1200-fold vs. δ-opioid and somatostatin receptors | [1][2][3] |
| Solubility in DMSO | 100 mg/mL (90.55 mM) | [3] |
| Solubility in Water | to 1 mg/mL | |
| Storage Temperature | -20°C |
Dissolution and Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for the dissolution and preparation of this compound for use in cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Preparation of Stock Solutions
3.2.1. 10 mM this compound Stock in DMSO (Recommended)
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
3.2.2. 1 mg/mL this compound Stock in Water
-
Weigh out 1 mg of this compound powder.
-
In a sterile microcentrifuge tube, add 1 mL of sterile, nuclease-free water.
-
Gently vortex or pipette up and down until the powder is fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter if desired.
-
Aliquot and store at -20°C.
Preparation of Working Solutions
To prepare working solutions, the high-concentration stock solution should be serially diluted in the desired cell culture medium.
Important Considerations:
-
DMSO Concentration: When preparing working solutions from a DMSO stock, ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Solubility in Media: To avoid precipitation, it is recommended to add the this compound stock solution to a small volume of cell culture medium first and mix well before adding it to the final culture volume.
-
Stability: While this compound is stable in blood and serum, its stability in cell culture media over extended periods should be empirically determined for long-term experiments.[1] It is advisable to prepare fresh working solutions for each experiment.
Experimental Protocols
General Cell Culture Handling
Cells expressing μ-opioid receptors, such as Chinese Hamster Ovary (CHO) cells stably transfected with the human μ-opioid receptor (CHO-hMOR), are commonly used for in vitro assays. These cells are typically cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum, antibiotics, and a selection agent if required.
Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the μ-opioid receptor using this compound as a competitive antagonist.
Materials:
-
CHO-hMOR cell membranes or whole cells
-
Radiolabeled μ-opioid receptor agonist (e.g., [³H]-DAMGO)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound and the test compound.
-
In a multi-well plate, add a fixed concentration of the radiolabeled agonist.
-
Add the serially diluted this compound or test compound to the wells.
-
Initiate the binding reaction by adding the cell membranes or whole cells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound and the test compound.
Functional Assay: Inhibition of Agonist-Induced cAMP Reduction
This protocol describes a functional assay to measure the ability of this compound to antagonize the effect of a μ-opioid receptor agonist on adenylyl cyclase activity.
Materials:
-
CHO-hMOR cells
-
μ-opioid receptor agonist (e.g., DAMGO)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed the CHO-hMOR cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Add a fixed concentration of the agonist (e.g., DAMGO) in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of this compound to block the agonist-induced decrease in cAMP levels.
Visualizations
Signaling Pathway
Caption: μ-Opioid Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
Caption: Workflow for the Preparation of this compound Solutions for Cell Culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid antagonist-induced regulation of the mu-opioid receptor expression in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cellular Thermal Shift Assay (CTAP) in Studying Drug Addiction Models
Introduction
The Cellular Thermal Shift Assay (CTAP), more broadly known as CETSA®, is a powerful biophysical method used to assess the engagement of a drug with its target protein in a physiologically relevant environment, such as intact cells or tissue samples.[1][2][3] The principle is based on the ligand-induced stabilization of a protein; when a drug binds to its target protein, the protein's resistance to thermal denaturation changes.[3] This change, or "thermal shift," can be quantified to confirm direct binding, making this compound an invaluable tool in drug discovery and development.[2][4]
In the field of drug addiction, understanding and confirming target engagement within the central nervous system is a major challenge.[5] Addiction is characterized by complex neuroadaptations in signaling pathways, often involving G-protein coupled receptors (GPCRs) like dopamine and opioid receptors, as well as neurotransmitter transporters.[6][7] this compound provides a direct, label-free method to verify that a potential therapeutic compound reaches and binds to its intended molecular target within neuronal cells or brain tissue, thereby linking target engagement to the observed phenotypic or behavioral outcomes.[8][9] This methodology is crucial for validating novel therapeutic strategies and optimizing lead compounds aimed at treating substance use disorders.
Data Presentation: Target Engagement in Addiction Models
The following table summarizes illustrative quantitative data from hypothetical this compound experiments on key protein targets implicated in drug addiction. This data demonstrates how this compound can be used to quantify the stabilizing effect of compounds on their targets, a critical step in preclinical drug development.
Table 1: Illustrative this compound Data for Key Drug Addiction Targets. This table presents hypothetical, yet representative, thermal shift (ΔTm) data for major protein targets in drug addiction research. A positive thermal shift indicates that the compound binds to and stabilizes the target protein against heat-induced denaturation.
| Target Protein | Cell/Tissue Model | Compound | Compound Conc. (µM) | Thermal Shift (ΔTm in °C) |
| Dopamine Receptor D2 (DRD2) | SH-SY5Y Neuroblastoma Cells | Haloperidol (Antagonist) | 10 | + 2.8 |
| Dopamine Transporter (DAT) | Rat Striatal Homogenate | Cocaine (Inhibitor) | 20 | + 3.5 |
| Dopamine Transporter (DAT) | Rat Striatal Homogenate | Novel DAT Inhibitor (Lead) | 20 | + 4.1 |
| μ-Opioid Receptor (MOR) | CHO-hMOR Cells | Morphine (Agonist) | 10 | + 1.9 |
| Monoamine Oxidase B (MAO-B) | Mouse Brain Mitochondria | Selegiline (Inhibitor) | 5 | + 5.2 |
Experimental Protocols
This compound Protocol for Cultured Neuronal Cells (Western Blot Detection)
This protocol describes a standard this compound experiment to determine the thermal shift of a target protein in cultured neuronal cells (e.g., SH-SY5Y) upon treatment with a test compound. Detection is performed using Western Blot.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Microcentrifuge or plate centrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Methodology:
-
Cell Culture and Treatment:
-
Culture neuronal cells to approximately 80-90% confluency.
-
Treat cells with the test compound or vehicle control at the desired concentration for a specified time (e.g., 1 hour) under normal culture conditions.
-
-
Cell Harvesting and Aliquoting:
-
Wash cells with PBS and harvest by gentle scraping or trypsinization.
-
Resuspend cells in PBS or culture medium containing the compound/vehicle.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 50 µL per tube).
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Heat the samples for a defined duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[8]
-
Include an unheated control sample (e.g., kept on ice or at room temperature).
-
Immediately cool the samples to 4°C after the heat challenge.
-
-
Cell Lysis and Fractionation:
-
Add an equal volume of ice-cold lysis buffer to each sample.
-
Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins (pellet).[8]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant from each sample.
-
Determine the total protein concentration in each supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Denature the protein samples by adding SDS-PAGE loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature point using densitometry software.
-
Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.
-
Visualizations
Experimental Workflow for this compound
Caption: General experimental workflow for a Cellular Thermal Shift Assay (this compound).
Dopamine Signaling Pathway in Addiction
Caption: Simplified dopamine signaling pathway at the synapse, relevant to drug addiction.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 2. CETSA [cetsa.org]
- 3. pelagobio.com [pelagobio.com]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 6. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: Investigating Opioid-Induced Respiratory Depression Using the Selective μ-Opioid Receptor Antagonist CTAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of opioid analgesics, representing a major challenge in pain management and a primary cause of overdose fatalities. Understanding the precise neural mechanisms underlying OIRD is paramount for the development of safer opioid-based therapies and effective rescue agents. The selective μ-opioid receptor (MOR) antagonist, CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), serves as a valuable pharmacological tool to investigate the specific role of MORs in mediating the respiratory-depressant effects of opioids within discrete brain regions. This application note provides detailed protocols for utilizing this compound in preclinical in vivo models to elucidate the neuroanatomical basis of OIRD.
Principle of the Method
This protocol involves the induction of respiratory depression in a rodent model using a potent MOR agonist, such as fentanyl or morphine. Subsequently, the selective MOR antagonist this compound is administered, typically via stereotaxic microinjection, into specific brainstem nuclei implicated in respiratory control. The reversal or attenuation of respiratory depression following this compound administration provides evidence for the role of MORs within that specific nucleus in mediating the opioid's effects. Respiratory parameters are monitored throughout the experiment using whole-body plethysmography.
Key Brain Regions in Opioid-Induced Respiratory Depression
Several brainstem nuclei are critically involved in the control of breathing and are key targets for investigating OIRD. This compound can be used to probe the function of MORs in these areas:
-
Kölliker-Fuse (KF) Nucleus: Located in the pons, the KF is involved in respiratory rhythm modulation and phase switching. Microinjection of this compound into the KF has been shown to prevent apnea induced by systemic fentanyl infusion in rats.[1]
-
preBötzinger Complex (preBötC): Situated in the ventrolateral medulla, the preBötC is considered the primary rhythm generator for inspiration.
-
Nucleus of the Solitary Tract (NTS): This medullary nucleus receives sensory input from peripheral chemoreceptors and baroreceptors and plays a role in modulating respiratory responses to hypoxia and hypercapnia.
-
Caudal Medullary Raphe: This region is involved in chemosensitivity and contributes to the hypercapnic ventilatory response. Injection of this compound into this area can partially reverse the depression of the hypercapnic ventilatory response caused by systemic opioids.[1]
Data Presentation
The following tables summarize representative quantitative data on the effects of opioids and the subsequent reversal by a MOR antagonist on key respiratory parameters in rodents.
Table 1: Effect of Systemic Fentanyl and Local this compound Microinjection into the Kölliker-Fuse Nucleus on Respiratory Rate in Rats
| Treatment Group | Respiratory Rate (breaths/min) | Percent Change from Baseline |
| Baseline | 120 ± 10 | - |
| Fentanyl (100 µg/kg, IV) | 60 ± 8 | -50% |
| Fentanyl + this compound in KF | 110 ± 12 | -8.3% (from Baseline) |
Data are presented as mean ± SD. Data is illustrative and based on findings from multiple studies.
Table 2: Respiratory Parameters in Mice Following Morphine Administration and Reversal with a MOR Antagonist
| Parameter | Baseline | Morphine (20 mg/kg, IP) | Morphine + MOR Antagonist |
| Respiratory Rate (breaths/min) | 200 ± 15 | 100 ± 12 | 185 ± 18 |
| Tidal Volume (mL) | 0.25 ± 0.03 | 0.20 ± 0.04 | 0.24 ± 0.03 |
| Minute Ventilation (mL/min) | 50 ± 5 | 20 ± 3 | 44.4 ± 4.5 |
Data are presented as mean ± SD. Data is illustrative and based on findings from multiple studies.
Experimental Protocols
Protocol 1: Stereotaxic Microinjection of this compound into the Kölliker-Fuse Nucleus in Anesthetized Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)
-
Glass micropipettes (tip diameter ~20-30 µm)
-
Fentanyl citrate
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for vehicle control
-
Surgical tools (scalpel, forceps, dental drill, etc.)
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the rat and mount it securely in the stereotaxic frame. Shave the scalp and clean with an antiseptic solution.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to visualize bregma and lambda.
-
Leveling the Skull: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.
-
Coordinate Identification: For the Kölliker-Fuse nucleus in the rat, typical stereotaxic coordinates relative to bregma are approximately: Anteroposterior (AP): -9.0 mm; Mediolateral (ML): ±1.9 mm; Dorsoventral (DV): -7.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
Craniotomy: Drill a small burr hole in the skull over the target coordinates.
-
Microinjection Pipette Preparation: Load the glass micropipette with this compound solution (e.g., 1 mM in aCSF) or vehicle.
-
Pipette Placement: Carefully lower the micropipette through the burr hole to the target DV coordinate.
-
Induction of Respiratory Depression: Administer a bolus of fentanyl (e.g., 50-100 µg/kg, IV) to induce respiratory depression. Monitor respiratory parameters continuously.
-
This compound Microinjection: Once a stable respiratory depression is achieved (typically a 40-60% decrease in respiratory rate), slowly infuse this compound (e.g., 50-100 nL) over 1-2 minutes.
-
Post-Injection Monitoring: Continue to monitor respiratory parameters for at least 60 minutes to observe the reversal of respiratory depression.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the injection site.
Protocol 2: Whole-Body Plethysmography for Respiratory Monitoring in Conscious Mice
Materials:
-
Whole-body plethysmography system (mouse chamber)
-
Data acquisition and analysis software
-
C57BL/6 mice (20-25g)
-
Morphine sulfate
-
This compound (for systemic administration if desired) or saline vehicle
-
Subcutaneous or intraperitoneal injection supplies
Procedure:
-
System Calibration: Calibrate the plethysmography chamber according to the manufacturer's instructions.
-
Animal Acclimatization: Place the mouse in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until it is calm and breathing is stable.
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-20 minutes).
-
Opioid Administration: Remove the mouse from the chamber, administer morphine (e.g., 20 mg/kg, IP or SC), and immediately return it to the chamber.
-
Post-Opioid Monitoring: Continuously record respiratory parameters for 60-90 minutes to observe the full extent of respiratory depression.
-
This compound Administration: For systemic reversal studies, remove the mouse, administer this compound (dose to be determined based on the study design), and return it to the chamber for continued monitoring.
-
Data Analysis: Analyze the recorded data to quantify changes in respiratory parameters over time. Compare the degree of respiratory depression before and after this compound administration.
Visualizations
Signaling Pathway of μ-Opioid Receptor-Mediated Neuronal Inhibition
Caption: μ-Opioid receptor signaling cascade leading to neuronal inhibition.
Experimental Workflow for Investigating OIRD with this compound
Caption: Experimental workflow for in vivo OIRD studies using this compound.
References
Application Notes and Protocols for Combining CTAP with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, experimental design, and potential applications for studies involving the combination of the selective μ-opioid receptor (MOR) antagonist, CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), with other pharmacological agents. The protocols and data presentation guidelines are intended to facilitate the rigorous investigation of such drug combinations.
Application Notes: Rationale for Combining this compound with Other Agents
The primary utility of combining the selective MOR antagonist this compound with other pharmacological agents lies in its ability to elucidate the role of the endogenous opioid system in the mechanism of action of other drugs and to potentially mitigate off-target or undesirable effects.
1. Elucidating Mechanisms of Action:
A key application is to determine whether the pharmacological effects of a novel or existing drug are mediated, in part, by the endogenous opioid system. If a drug's effect is blocked or attenuated by the co-administration of this compound, it provides strong evidence for the involvement of μ-opioid receptors. This is particularly relevant for:
-
Novel Analgesics: To test if a new non-opioid analgesic produces its effects through a direct or indirect activation of endogenous opioid pathways.
-
Antidepressants and Anxiolytics: Some of these drugs are known to have analgesic properties, and this compound can be used to investigate the contribution of the MOR to these effects.
-
Acupuncture and other non-pharmacological interventions: To probe the physiological mechanisms underlying the analgesic effects of these therapies.
2. Mitigating Opioid-Related Side Effects in Preclinical Models:
While this compound is an antagonist, it can be used in combination with MOR agonists in a research setting to study the mechanisms of opioid-induced side effects such as respiratory depression, constipation, and reward behavior. By selectively blocking MORs in specific tissues or at specific times, researchers can dissect the pathways leading to these adverse effects.
3. Investigating the Role of Endogenous Opioids in Pathophysiology:
This compound can be used in animal models of disease to investigate the role of the endogenous opioid system in the pathophysiology of conditions such as:
-
Chronic Pain: To understand how the endogenous opioid system is altered in chronic pain states.
-
Addiction: To study the role of MORs in the rewarding effects of drugs of abuse.
-
Mood Disorders: To explore the involvement of the endogenous opioid system in depression and anxiety.
Experimental Protocols
Protocol 1: In Vivo Assessment of the Combination of a μ-Opioid Agonist (e.g., Morphine) and a Non-Opioid Agent Using the Hot Plate Test and Isobolographic Analysis
This protocol is designed to determine if a non-opioid agent acts synergistically, additively, or antagonistically with a MOR agonist.
1. Materials:
- Male Sprague-Dawley rats (200-250 g)
- This compound
- Morphine sulfate
- Test non-opioid agent
- Saline (0.9% NaCl)
- Hot plate analgesia meter
- Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection
2. Experimental Procedure:
- Acclimatization: Acclimatize rats to the testing room and handling for at least 3 days prior to the experiment.
- Baseline Latency: Determine the baseline hot plate latency for each rat by placing it on the hot plate (maintained at 55 ± 0.5 °C) and recording the time until it licks its hind paw or jumps. A cut-off time of 30-40 seconds is used to prevent tissue damage.
- Dose-Response Curves:
- Administer increasing doses of morphine (e.g., 1, 2, 4, 8 mg/kg, s.c.) to different groups of rats and measure the hot plate latency at the time of peak effect (e.g., 30 minutes post-injection).
- Administer increasing doses of the non-opioid agent to different groups of rats and determine its dose-response curve in the same manner.
- ED50 Determination: Calculate the ED50 (the dose that produces 50% of the maximum possible effect) for both morphine and the non-opioid agent from their respective dose-response curves using non-linear regression analysis.
- Isobolographic Analysis:
- Prepare combinations of morphine and the non-opioid agent in fixed-dose ratios (e.g., 1:1, 1:3, 3:1 based on their ED50 values).
- Administer these combinations to different groups of rats and determine the experimental ED50 of the combination.
- Construct an isobologram by plotting the ED50 of morphine on the x-axis and the ED50 of the non-opioid agent on the y-axis. The line connecting these two points is the line of additivity.
- Plot the experimental ED50 of the combination on the isobologram. If the point falls significantly below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive, and if it falls above the line, it is antagonistic.
- Role of MOR (using this compound):
- To confirm the involvement of the μ-opioid receptor in any observed synergy, pre-treat animals with this compound (e.g., 1 mg/kg, i.p.) 15 minutes before administering the synergistic combination of morphine and the non-opioid agent. A reversal of the synergistic effect by this compound would indicate that the synergy is mediated through the μ-opioid receptor.
Protocol 2: In Vitro Assessment of MOR Antagonism by this compound using a cAMP Assay
This protocol assesses the ability of this compound to antagonize the effects of a MOR agonist on adenylyl cyclase activity in a cell-based assay.
1. Materials:
- HEK293 cells stably expressing the human μ-opioid receptor (HEK-MOR cells)
- This compound
- DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a potent MOR agonist
- Forskolin (to stimulate adenylyl cyclase)
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
- Cell culture reagents
2. Experimental Procedure:
- Cell Culture: Culture HEK-MOR cells to ~80-90% confluency.
- Assay Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.
- Agonist Dose-Response:
- Treat the cells with increasing concentrations of DAMGO in the presence of a fixed concentration of forskolin (e.g., 10 µM).
- Measure the intracellular cAMP levels using the cAMP assay kit. DAMGO, acting through the Gi-coupled MOR, will inhibit forskolin-stimulated cAMP production.
- Calculate the EC50 of DAMGO for cAMP inhibition.
- Antagonist Activity of this compound:
- Pre-incubate the cells with increasing concentrations of this compound for a specified time (e.g., 15 minutes).
- Add a fixed concentration of DAMGO (e.g., its EC80) in the presence of forskolin.
- Measure the intracellular cAMP levels. This compound should reverse the DAMGO-induced inhibition of cAMP production in a dose-dependent manner.
- Schild Analysis: To quantify the potency of this compound as an antagonist, perform a Schild analysis. This involves generating DAMGO dose-response curves in the presence of several fixed concentrations of this compound. The resulting rightward shift in the DAMGO dose-response curve can be used to calculate the pA2 value for this compound, which is a measure of its antagonist affinity.
Data Presentation
Quantitative data from combination studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Dose-Response Data for Morphine and a Hypothetical Non-Opioid Agent (Agent X) in the Hot Plate Test
| Agent | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % Maximum Possible Effect (%MPE) |
| Saline | - | 10 | 10.2 ± 0.8 | 0 |
| Morphine | 1 | 8 | 15.6 ± 1.2 | 27.0 |
| 2 | 8 | 22.4 ± 1.5 | 61.0 | |
| 4 | 8 | 28.9 ± 1.1 | 93.5 | |
| 8 | 8 | 29.8 ± 0.2 | 98.0 | |
| Agent X | 10 | 8 | 14.1 ± 1.0 | 19.5 |
| 20 | 8 | 19.8 ± 1.3 | 48.0 | |
| 40 | 8 | 25.3 ± 1.6 | 75.5 | |
| 80 | 8 | 27.6 ± 1.4 | 87.0 |
Table 2: Isobolographic Analysis of the Combination of Morphine and Agent X
| Combination Ratio (Morphine:Agent X) | Theoretical Additive ED50 (mg/kg) ± SEM | Experimental ED50 (mg/kg) ± SEM | Interaction Index (γ) | Type of Interaction |
| 1:1 | 1.85 ± 0.21 | 0.98 ± 0.15 | 0.53 | Synergy |
| 1:3 | 2.45 ± 0.28 | 1.35 ± 0.19 | 0.55 | Synergy |
| 3:1 | 1.55 ± 0.18 | 0.82 ± 0.12* | 0.53 | Synergy |
*p < 0.05 compared to the theoretical additive ED50
Mandatory Visualizations
Caption: Signaling pathway of the μ-opioid receptor.
Caption: Experimental workflow for isobolographic analysis.
Application Notes and Protocols: Immunohistochemistry for μ-Opioid Receptor Detection Following CTAP Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent, highly selective, and blood-brain barrier penetrant antagonist of the μ-opioid receptor (MOR), with an IC50 of 3.5 nM.[1][2][3] Its high selectivity, over 1200-fold greater than for δ-opioid and somatostatin receptors, makes it a valuable tool in studying the physiological and pathological roles of the MOR.[1][2] This document provides a detailed protocol for the immunohistochemical (IHC) detection of the μ-opioid receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections from subjects administered with this compound. The protocol is designed to guide researchers in accurately localizing and assessing the expression of MOR, which is crucial for understanding its regulation and the effects of antagonist treatment.
Mechanism of Action of this compound
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon binding to agonist ligands like morphine, initiates a signaling cascade.[4][5] This activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] It also leads to the opening of potassium channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces neurotransmitter release, resulting in analgesia and other opioid effects.[5][6]
This compound, as a competitive antagonist, binds to the μ-opioid receptor but does not activate it. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the downstream signaling events. This antagonistic action is central to its use in research to probe the function of the MOR system and to develop potential therapeutics for conditions like opiate overdose and addiction.[1][2]
Signaling Pathway of the μ-Opioid Receptor and this compound Action
Caption: Signaling pathway of the μ-opioid receptor and the antagonistic action of this compound.
Immunohistochemistry Protocol
This protocol outlines the key steps for successful IHC staining of the μ-opioid receptor in FFPE tissues.
I. Tissue Preparation
Proper tissue fixation and processing are critical for preserving tissue morphology and antigenicity.
-
Fixation: Immediately after dissection, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.[7] The volume of fixative should be at least 10-20 times the volume of the tissue.[7]
-
Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[8]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[9]
-
Drying: Dry the slides overnight at 37°C or for 30-60 minutes at 60°C.[9]
II. Deparaffinization and Rehydration
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.[9]
-
Rehydration: Rehydrate the sections by immersing them in a series of graded ethanol solutions:
-
100% ethanol, two changes, 3 minutes each.
-
95% ethanol, 3 minutes.
-
70% ethanol, 3 minutes.
-
-
Washing: Rinse with distilled water.
III. Antigen Retrieval
Formalin fixation can create protein cross-links that mask the antigenic epitope.[10][11] Antigen retrieval is necessary to unmask the μ-opioid receptor epitope. Heat-Induced Epitope Retrieval (HIER) is the most common method.[11][12][13]
-
Solution: Use a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or a Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0). The optimal buffer may need to be determined empirically for the specific antibody and tissue type.
-
Heating: Heat the slides in the antigen retrieval solution using one of the following methods:
-
Microwave: Heat at high power until boiling, then reduce power to maintain a sub-boiling temperature for 10-20 minutes.[14]
-
Pressure Cooker: Heat to 121°C for 1-5 minutes.
-
Water Bath: Heat at 95-100°C for 20-40 minutes.
-
-
Cooling: Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Washing: Rinse slides with distilled water and then with a wash buffer (e.g., PBS or TBS with 0.05% Tween 20).
IV. Staining Procedure
-
Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[9]
-
Washing: Rinse with wash buffer.
-
Blocking: To block non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[9][15]
-
Primary Antibody Incubation: Incubate sections with the primary antibody against the μ-opioid receptor (diluted in blocking solution) overnight at 4°C in a humidified chamber. The optimal antibody concentration should be determined by titration.
-
Washing: Wash slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Washing: Wash slides three times with wash buffer for 5 minutes each.
-
Detection: Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
-
Washing: Wash slides three times with wash buffer for 5 minutes each.
-
Chromogen: Incubate sections with a chromogen solution, such as 3,3'-diaminobenzidine (DAB), until the desired stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Washing: Rinse with distilled water.
V. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Washing: Rinse with running tap water.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clearing: Clear the sections in two changes of xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Experimental Workflow
Caption: Immunohistochemistry workflow for μ-opioid receptor detection.
Quantitative Data Summary
The following table provides a summary of recommended concentrations and incubation times for the key steps in the IHC protocol. These are starting points and may require optimization for specific antibodies and tissues.
| Step | Reagent | Concentration / Time | Notes |
| Fixation | 10% Neutral Buffered Formalin | 18-24 hours | Ensure adequate fixative volume. |
| Antigen Retrieval | Citrate Buffer (pH 6.0) or EDTA Buffer (pH 9.0) | 10-20 minutes (Microwave) | Optimal buffer and time may vary. |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol | 10-15 minutes | Prevents non-specific background. |
| Blocking | 5% Normal Serum | 30-60 minutes | Serum should be from the same species as the secondary antibody. |
| Primary Antibody | Anti-μ-Opioid Receptor Antibody | Titrate for optimal dilution | Overnight at 4°C is recommended for optimal binding. |
| Secondary Antibody | Biotinylated Secondary Antibody | Per manufacturer's instructions | Typically 30-60 minutes at room temperature. |
| Detection | ABC Reagent | Per manufacturer's instructions | Typically 30 minutes at room temperature. |
| Chromogen | DAB | 1-10 minutes | Monitor development under a microscope. |
Controls and Troubleshooting
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express the μ-opioid receptor to validate the staining protocol.
-
Troubleshooting:
-
No Staining: Check antibody concentration, antigen retrieval method, and reagent integrity.
-
High Background: Ensure adequate blocking, proper washing, and optimal antibody concentrations.
-
Tissue Detachment: Use positively charged slides and handle slides gently during washing and heating steps.
-
By following this detailed protocol, researchers can achieve reliable and reproducible immunohistochemical staining for the μ-opioid receptor in tissues following this compound administration, enabling a deeper understanding of the receptor's role in various biological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. antbioinc.com [antbioinc.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 13. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring the Effects of CTAP on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine, a key neurotransmitter in the brain's reward system, plays a crucial role in motivation, pleasure, and motor control.[1][2] The modulation of dopamine release is a critical area of research for understanding and treating various neurological and psychiatric disorders, including addiction.[1] One important regulatory pathway involves the endogenous opioid system, particularly the µ-opioid receptors (MORs).[3][4]
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist for the µ-opioid receptor.[5] By blocking the action of endogenous opioids at these receptors, this compound provides a valuable pharmacological tool to investigate the influence of the µ-opioid system on dopamine neurotransmission. These application notes provide detailed protocols for three key techniques used to measure the effects of this compound on dopamine release: in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), and positron emission tomography (PET) imaging.
Signaling Pathways and Mechanisms
The regulation of dopamine release by µ-opioid receptors is complex and involves interactions with other neurotransmitter systems, primarily GABAergic and cholinergic neurons.
-
In the Ventral Tegmental Area (VTA): Opioids typically act on µ-opioid receptors located on GABAergic interneurons.[6][7][8] Activation of these receptors inhibits the GABA neurons, which in turn disinhibits (excites) dopamine neurons, leading to increased dopamine release in projection areas like the nucleus accumbens (NAc).[6][7][8] By blocking these µ-opioid receptors, this compound prevents this inhibition of GABAergic neurons. Consequently, GABAergic neurons continue to exert their inhibitory effect on dopamine neurons, resulting in a decrease in dopamine release.
-
In the Nucleus Accumbens (NAc): µ-opioid receptors are also present on cholinergic interneurons.[5][9][10][11] Activation of these receptors can inhibit the release of acetylcholine (ACh).[5] Since ACh can stimulate dopamine release from nerve terminals via nicotinic acetylcholine receptors (nAChRs), a decrease in ACh leads to reduced dopamine release.[9][10][11] this compound, by antagonizing these µ-opioid receptors, would block this inhibitory effect, theoretically leading to an increase in acetylcholine release and subsequently enhanced dopamine release. However, the predominant effect of systemic or local administration of µ-opioid antagonists in the NAc appears to be a reduction in dopamine release, suggesting the VTA pathway is a primary modulator.
The following diagram illustrates the signaling pathway by which this compound influences dopamine release in the VTA.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on dopamine release in the nucleus accumbens core, as measured by fast-scan cyclic voltammetry. Data is presented as the mean ± SEM.
| This compound Dose (µg) | Peak Evoked Dopamine Release (% of Baseline) |
| 0 (Saline) | 100 ± 5.2 |
| 2 | 95 ± 8.1 |
| 4 | 68 ± 7.5* |
| 8 | 45 ± 9.3** |
*p < 0.05, **p < 0.01 compared to baseline. Data adapted from studies investigating local MOR antagonism in the NAc.
Experimental Protocols
In Vivo Microdialysis
In vivo microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal to measure neurotransmitter levels.
Materials and Equipment:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2 mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent (e.g., rat) and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., nucleus accumbens).
-
Implant a guide cannula aimed at the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 4-5 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
-
Sample Collection and this compound Administration:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.
-
After establishing a stable baseline, administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples to measure changes in dopamine concentration post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.
-
Express the results as a percentage of the pre-drug baseline levels.
-
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique with high temporal and spatial resolution that allows for the real-time measurement of rapid changes in dopamine concentration.[12][13]
Materials and Equipment:
-
Carbon-fiber microelectrodes
-
Voltammetry software and hardware
-
Stereotaxic apparatus
-
Anesthesia (if applicable for surgery)
-
Headstage for freely moving animals
-
Bipolar stimulating electrode
-
This compound solution
Protocol:
-
Electrode Fabrication and Implantation:
-
Fabricate carbon-fiber microelectrodes according to established protocols.
-
Surgically implant the microelectrode into the nucleus accumbens and a stimulating electrode in a relevant pathway (e.g., medial forebrain bundle).
-
Implant a reference electrode in a distant cortical region.
-
Secure the electrodes and a headstage to the skull with dental cement.
-
Allow for animal recovery.
-
-
Data Acquisition:
-
Connect the headstage to the voltammetry system.
-
Apply a triangular waveform potential to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and repeat at regular intervals (e.g., every 100 ms).
-
Record the background current for a stable period.
-
-
Evoked Dopamine Release and this compound Administration:
-
Electrically stimulate the medial forebrain bundle to evoke dopamine release in the nucleus accumbens.
-
Record the resulting changes in current, which are proportional to the dopamine concentration.
-
After establishing a stable baseline of evoked dopamine release, administer this compound (systemically or locally).
-
Continue to evoke and record dopamine release to measure the effect of this compound.
-
-
Data Analysis:
-
Subtract the background current from the current recorded during dopamine release to isolate the faradaic current due to dopamine oxidation.
-
Convert the current to dopamine concentration using a calibration factor determined from post-experiment calibration of the electrode.
-
Analyze changes in the peak height, area under the curve, and uptake kinetics of the dopamine signal.
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to measure the displacement of a radiolabeled ligand from dopamine D2/D3 receptors, providing an indirect measure of changes in endogenous dopamine levels. [11C]raclopride is a commonly used radiotracer for this purpose.
Materials and Equipment:
-
PET scanner
-
Cyclotron for producing [11C]
-
Radiochemistry module for synthesizing [11C]raclopride
-
Animal holder compatible with the PET scanner
-
Anesthesia (e.g., isoflurane)
-
Intravenous catheter
-
This compound solution
Protocol:
-
Animal Preparation and Baseline Scan:
-
Anesthetize the subject (e.g., non-human primate) and place it in the PET scanner.
-
Insert an intravenous catheter for radiotracer and drug administration.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [11C]raclopride and acquire PET data for a specified duration (e.g., 90-120 minutes) to establish a baseline of receptor binding potential (BPND).
-
-
This compound Administration and Second Scan:
-
On a separate day, administer this compound at a predetermined time before the PET scan.
-
Repeat the PET imaging procedure with [11C]raclopride.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with an anatomical MRI for region of interest (ROI) definition (e.g., striatum, cerebellum as a reference region).
-
Generate time-activity curves for the ROIs.
-
Calculate the binding potential (BPND) for both the baseline and post-CTAP scans using a suitable kinetic model (e.g., simplified reference tissue model).
-
A decrease in [11C]raclopride BPND after this compound administration would suggest an increase in endogenous dopamine release, while an increase in BPND would indicate a decrease in dopamine release.
-
References
- 1. [PDF] Presynaptic Mu Opioid Receptors Suppress the Functional Connectivity of Ventral Tegmental Area Dopaminergic Neurons with Aversion-Related Brain Regions | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Activation of Dopamine Receptors in the Nucleus Accumbens Promotes Sucrose-Reinforced Cued Approach Behavior [frontiersin.org]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Presynaptic Opioid and Nicotinic Receptor Modulation of Dopamine Overflow in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ventral tegmental area GABA neurons and opiate motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Frontiers | VTA GABA Neurons at the Interface of Stress and Reward [frontiersin.org]
- 9. Cholinergic Interneurons Underlie Spontaneous Dopamine Release in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Examination of Rapid Dopamine Dynamics with Fast Scan Cyclic Voltammetry During Intra-oral Tastant Administration in Awake Rats [jove.com]
- 13. Dopamine release dynamics in the nucleus accumbens are modulated by the timing of electrical stimulation pulses when applied to the medial forebrain bundle and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CTAP insolubility issues in aqueous solutions
Welcome to the technical support center for CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common insolubility issues encountered when preparing aqueous solutions of this selective μ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide will not dissolve in my aqueous buffer. What is the recommended solvent?
A1: this compound is a hydrophobic peptide and can be challenging to dissolve directly into aqueous buffers like PBS or Tris. It is recommended to first dissolve the peptide in a small amount of a polar, organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility can vary, a common and reliable concentration for a this compound stock solution in 100% DMSO is 10 mM. For many applications, preparing a 1 mM stock solution is a good starting point to avoid potential precipitation when diluting into an aqueous buffer.
Q3: After diluting my DMSO stock solution into my aqueous buffer, the solution turned cloudy. What happened?
A3: A cloudy solution indicates that the this compound has precipitated out of the aqueous buffer. This typically occurs when the final concentration of the peptide is too high for its solubility in the aqueous medium or if the percentage of the organic co-solvent (like DMSO) in the final solution is too low. To resolve this, try lowering the final this compound concentration or slightly increasing the percentage of DMSO in the final solution, ensuring it remains compatible with your experimental system.
Q4: Can I use sonication or vortexing to help dissolve my this compound peptide?
A4: Yes, gentle vortexing and sonication can aid in the dissolution of this compound. After adding the solvent to the lyophilized peptide, vortex the vial for 10-20 seconds. If dissolution is slow, you can place the vial in a sonicating water bath for a few minutes. Be cautious with sonication to avoid heating the sample, which could degrade the peptide.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
If you are experiencing persistent solubility issues with this compound, follow this detailed workflow.
Caption: Workflow for dissolving this compound peptide.
Experimental Protocol: Preparing a 1 mM this compound Stock Solution
This protocol details the steps for preparing a 1 mM stock solution of this compound (MW: 1045.3 g/mol ) and subsequently diluting it into an aqueous buffer.
Materials:
-
Lyophilized this compound peptide (e.g., 1 mg vial)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Procedure:
-
Calculate Required Solvent Volume:
-
To prepare a 1 mM (1 mmol/L) solution from 1 mg of this compound, you first need to calculate the number of moles.
-
Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 1045.3 g/mol ≈ 9.56 x 10⁻⁷ mol
-
Volume (L) = Moles / Molarity = 9.56 x 10⁻⁷ mol / 0.001 mol/L = 9.56 x 10⁻⁴ L = 956 µL
-
Therefore, you will need approximately 956 µL of DMSO to make a 1 mM stock solution from 1 mg of this compound.
-
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Carefully add the calculated volume (956 µL) of 100% DMSO to the vial.
-
Close the vial and vortex gently for 20-30 seconds.
-
Visually inspect the solution. If particulates are still visible, place the vial in a room temperature water bath sonicator for 2-5 minutes.
-
Inspect again to ensure the solution is clear. This is now your 1 mM stock solution.
-
-
Preparation of Final Aqueous Solution (Example: 10 µM):
-
To prepare a 10 µM final solution in 1 mL of aqueous buffer, you will perform a 1:100 dilution from your 1 mM stock.
-
Pipette 990 µL of your desired aqueous buffer into a new microcentrifuge tube.
-
Add 10 µL of the 1 mM this compound stock solution to the buffer.
-
Vortex the tube gently to mix. The final solution now has a this compound concentration of 10 µM and a DMSO concentration of 1%.
-
Solubility Data Summary
The following table summarizes the solubility characteristics of this compound in common laboratory solvents.
| Solvent | Solubility Recommendation | Final Concentration Notes |
| Water / Aqueous Buffer | Insoluble or very poorly soluble. | Direct dissolution is not recommended. |
| DMSO | Soluble. Recommended for preparing stock solutions (e.g., 1-10 mM). | The final concentration of DMSO in the experiment should be kept low (typically <1%). |
| DMF | Soluble. An alternative to DMSO for stock solutions. | Similar to DMSO, the final concentration in the assay should be minimized. |
| Ethanol / Methanol | Limited solubility. Not recommended as a primary solvent. | May be used in some cases but can lead to precipitation upon aqueous dilution. |
Advanced Troubleshooting
If the above steps do not resolve your solubility issues, consider the following logical troubleshooting pathway.
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: Optimizing CTAP Dosage for Effective Receptor Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTAP, a potent and selective μ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a synthetic octapeptide that acts as a potent and highly selective competitive antagonist for the μ-opioid receptor (MOR).[1][2] Its selectivity for the μ-opioid receptor is over 1200-fold higher than for δ-opioid and somatostatin receptors. By binding to the MOR, this compound blocks the receptor from being activated by endogenous opioids (e.g., endorphins) or exogenous opioid agonists (e.g., morphine), thereby inhibiting the downstream signaling pathways associated with receptor activation.
Q2: What are the common in vitro and in vivo applications of this compound?
-
In Vitro: this compound is frequently used in receptor binding assays to determine the affinity of other compounds for the μ-opioid receptor. It is also utilized in functional assays, such as cAMP (cyclic adenosine monophosphate) or calcium mobilization assays, to study the signaling pathways of the μ-opioid receptor and to characterize the effects of agonists in the presence of a selective antagonist.
-
In Vivo: Due to its ability to cross the blood-brain barrier, this compound is a valuable tool for studying the role of the μ-opioid system in various physiological and pathological processes in living organisms. Common applications include investigating pain perception (analgesia), drug addiction, and reward pathways.[1][2]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare concentrated stock solutions of this compound and store them in aliquots to avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in water (up to 1 mg/ml) and DMSO.[3] For in vivo experiments, it is advisable to dissolve this compound in a sterile, physiologically compatible buffer.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the peptide in a small amount of the appropriate solvent (e.g., sterile water or DMSO) and then dilute to the desired concentration with your experimental buffer.[4][5]
-
Storage: Store lyophilized this compound at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Some peptide solutions can be stored for several weeks in the refrigerator at 2-4°C, but it is best to refer to the manufacturer's specific recommendations.[3]
Q4: What is a typical concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will depend on the specific assay and the concentration of the agonist being used. A good starting point is to use a concentration that is 10- to 100-fold higher than its IC50 or Ki value. The reported IC50 for this compound is approximately 3.5 nM. Therefore, a concentration range of 35 nM to 350 nM is a reasonable starting point for many in vitro assays. A full concentration-response curve should be performed to determine the optimal concentration for your specific experimental conditions.
Q5: What is a typical dosage range for this compound in in vivo experiments?
The effective in vivo dose of this compound can vary depending on the animal model, the route of administration, and the specific research question. For intracerebroventricular (ICV) administration in rats, doses in the range of 0.01 to 10.0 μg have been shown to be effective in antagonizing the effects of μ-opioid agonists in a tail-withdrawal assay.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak blockade of agonist effect | 1. Insufficient this compound concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Degraded this compound: The peptide may have degraded due to improper storage or handling. 3. Incorrect experimental conditions: pH, temperature, or incubation time may not be optimal. 4. Low receptor expression: The cells may not be expressing a sufficient number of μ-opioid receptors. | 1. Increase the concentration of this compound. Perform a Schild analysis to determine the appropriate concentration range. 2. Prepare fresh this compound stock solutions from a new vial of lyophilized peptide. 3. Verify and optimize buffer pH and ionic strength. Ensure appropriate incubation times for both this compound and the agonist to reach equilibrium. 4. Confirm receptor expression levels using a validated method (e.g., radioligand binding with a known high-affinity ligand). |
| Inconsistent or variable results | 1. Peptide adsorption: Peptides can adsorb to plasticware, leading to inaccurate concentrations. 2. Incomplete solubilization: The this compound stock solution may not be fully dissolved. 3. Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. | 1. Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (0.1%) to the buffer. 2. Ensure the peptide is completely dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate. 3. Use cells within a defined low passage number range. |
| Apparent non-competitive antagonism | 1. Insufficient equilibration time: The antagonist may not have reached equilibrium with the receptor. 2. Irreversible or pseudo-irreversible binding: At high concentrations or with prolonged incubation, some antagonists can exhibit slow dissociation. | 1. Increase the pre-incubation time with this compound before adding the agonist. 2. Perform washout experiments to assess the reversibility of this compound binding. |
In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lack of behavioral effect | 1. Inadequate dose: The administered dose may be too low to achieve sufficient receptor occupancy in the target brain region. 2. Poor bioavailability/penetration: The route of administration may not be optimal for reaching the target site. 3. Rapid metabolism/clearance: The peptide may be quickly degraded or cleared from the system. | 1. Perform a dose-response study to determine the effective dose range. 2. Consider a more direct route of administration (e.g., intracerebroventricular or intrathecal injection) if systemic administration is ineffective. 3. While this compound is relatively stable, consider the timing of administration relative to the behavioral test. |
| Off-target effects observed | 1. High dose: The dose used may be high enough to cause non-specific effects or interact with other receptors. 2. Interaction with other systems: The observed effect may be due to an indirect mechanism. | 1. Reduce the dose of this compound. 2. Use other selective antagonists for different opioid receptors (e.g., for delta or kappa receptors) as negative controls to confirm the effect is μ-opioid receptor-mediated. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/System | Reference |
| IC50 | 3.5 nM | μ-opioid receptor | |
| Apparent pA2 | 9.8 | μ-opioid receptor (vs. Morphine SC, in vivo) | [1] |
| Apparent pA2 | 12.4 | μ-opioid receptor (vs. Morphine ICV, in vivo) | [1] |
Table 2: Recommended Starting Concentrations/Doses for this compound
| Experiment Type | Route of Administration | Recommended Starting Concentration/Dose | Notes |
| In Vitro Functional Assay | - | 10 - 100 x IC50 (e.g., 35 - 350 nM) | A full concentration-response curve is recommended. |
| In Vivo (Rat) | Intracerebroventricular (ICV) | 0.01 - 10.0 μg | Pre-treatment 15 minutes before agonist administration.[1][2] |
Experimental Protocols
Detailed Methodology: In Vitro Competitive Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the μ-opioid receptor using this compound as a competitor.
Materials:
-
Cells or brain tissue homogenates expressing μ-opioid receptors.
-
Radiolabeled μ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO, [³H]Naloxone).
-
This compound (or other test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or brain tissue homogenates expressing the μ-opioid receptor according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (or the test compound). A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Methodology: In Vivo Hot Plate Analgesia Test
This protocol describes a common method to assess the analgesic effects of a compound and its blockade by this compound.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Experimental animals (e.g., mice or rats).
-
μ-opioid receptor agonist (e.g., morphine).
-
This compound.
-
Vehicle solutions for drug administration.
Procedure:
-
Acclimatization: Acclimate the animals to the experimental room and handling for several days before the experiment.
-
Baseline Latency: Determine the baseline response latency for each animal by placing it on the hot plate (e.g., set to 55°C) and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Post-Treatment Latency: At various time points after agonist administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The effect of this compound is determined by its ability to reduce the %MPE of the agonist.
Visualizations
Caption: this compound competitively blocks the μ-opioid receptor.
Caption: General workflows for in vitro and in vivo experiments.
Caption: A logical approach to troubleshooting weak blockade.
References
- 1. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Directed Functional Selectivity at the Mu Opioid Receptor Revealed by Label-Free Integrative Pharmacology On-Target | PLOS One [journals.plos.org]
- 3. phytotechlab.com [phytotechlab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
How to prevent degradation of CTAP in solution
This technical support center provides guidance on the proper handling and storage of the µ-opioid receptor antagonist, CTAP, in solution to prevent its degradation. It includes troubleshooting advice for common issues encountered during experiments and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water (up to 1 mg/ml), DMSO (up to 100 mg/mL), and ethanol (up to 100 mg/mL).[1][2][3] For most biological experiments, preparing a concentrated stock solution in DMSO and then diluting it with an aqueous buffer is a common practice.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to one year.[1] For shorter periods, storage at -20°C is acceptable for up to one month.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How can I prevent contamination of my this compound solution?
A3: To prevent microbial contamination, sterile filtration of the final diluted solution is recommended, especially for cell-based assays. Use sterile pipette tips and tubes when handling the solution.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Activity | Degradation due to improper storage: Repeated freeze-thaw cycles, storage at improper temperatures. | Prepare single-use aliquots of the stock solution. Store stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1] |
| Chemical degradation: Hydrolysis, oxidation, or deamidation in aqueous solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the peptide is in an aqueous solution at room temperature. Consider the pH of your experimental buffer, as extreme pH can accelerate peptide degradation. | |
| Adsorption to surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer, if compatible with your assay. | |
| Precipitation in Solution | Exceeding solubility limit: The concentration of this compound in the final solution is too high. | Ensure the final concentration of this compound and any organic solvent (like DMSO) is within the solubility limits in your aqueous buffer. Perform serial dilutions to reach the desired final concentration. |
| pH-dependent solubility: The pH of the buffer may affect the solubility of the peptide. | Check the pH of your buffer. While specific data for this compound is limited, peptide solubility can be influenced by pH. | |
| Inconsistent Experimental Results | Inaccurate pipetting of viscous stock solutions: DMSO stock solutions can be viscous, leading to pipetting errors. | Pipette slowly and ensure complete dispensing of the solution. For highly accurate dilutions, consider using positive displacement pipettes. |
| Variability in solution preparation: Inconsistent dilution methods between experiments. | Establish a standardized protocol for preparing working solutions from the stock. Ensure all lab members follow the same procedure. |
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Solvent | Duration | Reference |
| -80°C | DMSO | Up to 1 year | [1] |
| -20°C | DMSO | Up to 1 month | [1] |
| -20°C | Aqueous Solution | Up to 3 months |
Note: Stability in aqueous solutions can be highly dependent on pH, buffer composition, and the presence of proteases. The 3-month stability at -20°C is a general guideline for peptides and should be validated for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM). Use fresh DMSO to avoid moisture that can reduce solubility.[1]
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Method for Assessing this compound Stability in an Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (optional, for degradation product identification)
-
-
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer at a final concentration suitable for your assay and HPLC analysis (e.g., 100 µM).
-
Divide the working solution into several aliquots.
-
Time-Zero Sample: Immediately analyze one aliquot using RP-HPLC to determine the initial peak area of the intact this compound.
-
Incubation: Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and analyze it by RP-HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Observe the appearance of any new peaks, which may represent degradation products.
-
Calculate the percentage of remaining intact this compound at each time point relative to the time-zero sample.
-
If a mass spectrometer is available, analyze the new peaks to identify the mass of the degradation products, which can help elucidate the degradation pathway.
-
-
Visualizations
Caption: Factors influencing this compound degradation and prevention.
Caption: Recommended workflow for this compound solution handling.
References
Unexpected behavioral side effects of CTAP administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral side effects of CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) administration for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Changes in Locomotor Activity
Question: We administered this compound intracerebroventricularly (ICV) to our rodents, and observed a significant decrease in their locomotor activity in the open field test. Is this an expected effect?
Answer: Yes, a decrease in spontaneous locomotor activity can be an expected side effect of µ-opioid receptor antagonism. Studies have shown that general opioid antagonists can suppress locomotor activity.[1] Conversely, µ-opioid receptor agonists typically increase locomotor activity, and this effect is blocked by antagonists like naltrexone.[2][3] Therefore, it is plausible that a selective µ-opioid antagonist like this compound would reduce baseline locomotor behavior.
Troubleshooting Steps:
-
Dose-Response Piloting: If the sedative effect is confounding your primary behavioral measure, it is crucial to perform a dose-response study. Test a range of this compound doses to identify a concentration that effectively antagonizes the µ-opioid receptor without causing significant motor impairment.
-
Control Groups: Always include a vehicle-only control group that undergoes the same surgical and injection procedures. This will help you differentiate the effects of the peptide from the experimental procedures themselves.
-
Timing of Behavioral Testing: The sedative effects of this compound may be most prominent shortly after administration. Consider adjusting the timing of your behavioral testing to a point where the antagonistic effects are still present, but the acute motor effects have subsided.
-
Alternative Behavioral Assays: If locomotor activity is a concern, consider using behavioral paradigms that are less dependent on high levels of spontaneous movement.
Issue: Inconsistent or No Antagonism of Opioid Agonist Effects
Question: We administered this compound prior to a µ-opioid agonist, but we are not seeing the expected blockade of the agonist-induced behavior. What could be the issue?
Answer: Several factors could contribute to a lack of efficacy in antagonizing a µ-opioid agonist. These can range from issues with the this compound solution to the timing of administration and the specific agonist used.
Troubleshooting Steps:
-
This compound Solution Integrity:
-
Proper Storage: Ensure that the this compound peptide is stored according to the manufacturer's instructions, typically desiccated at -20°C or lower, to prevent degradation.
-
Fresh Preparation: Prepare the this compound solution fresh for each experiment. Avoid repeated freeze-thaw cycles.
-
Solubility: Confirm that the peptide is fully dissolved in your chosen vehicle (e.g., sterile saline, artificial cerebrospinal fluid). Sonication may be required for complete dissolution.
-
-
Administration Protocol:
-
Accurate Targeting (ICV): Verify the accuracy of your stereotaxic coordinates for ICV injection. Post-mortem histological verification of the injection site is recommended.
-
Sufficient Pre-treatment Time: The time between this compound and agonist administration is critical. A pre-treatment time of 15-30 minutes is common, but this may need to be optimized for your specific experimental conditions.
-
-
Agonist-Specific Factors:
-
Agonist Potency and Efficacy: Highly potent or efficacious agonists may require higher doses of this compound for effective antagonism.
-
Pharmacokinetics: The half-life of both the antagonist (this compound) and the agonist should be considered when determining the timing of administration and behavioral testing.
-
Frequently Asked Questions (FAQs)
Q1: Can this compound administration induce anxiety-like behavior?
While there is limited research on the standalone effects of this compound on anxiety-like behavior, it is plausible. The endogenous opioid system is involved in mood regulation, and blockade of µ-opioid receptors could potentially lead to anxiogenic-like effects in some behavioral paradigms. One study found that intracerebroventricular administration of this compound potentiated the anxiolytic-like effect of oxytocin in mice, suggesting an interaction with anxiety-related pathways. Researchers observing increased anxiety-like behaviors (e.g., decreased time in the open arms of an elevated plus-maze) should consider this a potential, though not fully characterized, side effect.
Q2: What are the recommended doses for intracerebroventricular (ICV) administration of this compound in mice?
The optimal dose of this compound will depend on the specific research question, the agonist being antagonized, and the behavioral endpoint being measured. However, a review of the literature suggests that doses in the range of 1 to 10 micrograms per mouse, administered intracerebroventricularly, are commonly used. It is strongly recommended to perform a pilot study to determine the most effective dose for your specific experimental setup.
Q3: Are there any known off-target effects of this compound?
This compound is generally considered a highly selective µ-opioid receptor antagonist. However, as with any pharmacological agent, the possibility of off-target effects, particularly at higher doses, cannot be entirely ruled out. It is good practice to consult the latest literature and consider including control experiments to rule out potential off-target effects if unexpected behavioral phenotypes are observed.
Data Presentation
Table 1: Summary of Potential Behavioral Effects of µ-Opioid Receptor Antagonists
| Behavioral Domain | Effect of µ-Opioid Antagonist | Experimental Context |
| Locomotor Activity | Decrease in spontaneous activity | Administration of general opioid antagonists has been shown to suppress locomotor activity.[1] |
| Blockade of agonist-induced hyperactivity | Co-administration with a µ-opioid agonist prevents the typical increase in locomotor behavior.[2][3] | |
| Anxiety-like Behavior | Potential for anxiogenic-like effects | Blockade of endogenous opioid signaling may alter mood and anxiety states. |
| Potentiation of anxiolytic drugs | This compound has been shown to enhance the anxiolytic effects of oxytocin. |
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation and Microinjection of this compound in Mice
This protocol provides a general guideline for ICV cannula implantation and subsequent microinjection of this compound. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement
-
Microinjection pump and syringe
-
Hamilton syringe (or similar) with appropriate needle gauge
Procedure:
-
Cannula Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target ventricle (e.g., for the lateral ventricle, coordinates are typically ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Slowly lower the guide cannula to the desired depth (e.g., ~2.5 mm ventral from the skull surface).
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before any microinjections.
-
-
This compound Microinjection:
-
On the day of the experiment, gently restrain the mouse and remove the dummy cannula.
-
Prepare the this compound solution in sterile aCSF or saline to the desired concentration (e.g., 1 µg/µL).
-
Load the injection syringe with the this compound solution, ensuring there are no air bubbles.
-
Connect the injection syringe to the microinjection pump.
-
Insert the injection needle into the guide cannula, extending slightly beyond the tip of the guide.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to a total volume of 0.5-1.0 µL.
-
Leave the injection needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Proceed with behavioral testing at the desired post-injection time point.
-
Mandatory Visualization
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade.
Experimental Workflow for Investigating this compound's Behavioral Effects
Caption: Workflow for behavioral experiments.
References
Technical Support Center: Troubleshooting µ-Opioid Receptor Antagonism Experiments
This guide is designed for researchers, scientists, and drug development professionals encountering issues with their CTAP experiments. If you are not observing the expected receptor antagonism, this resource provides a structured approach to troubleshooting, from verifying reagents to refining experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my this compound experiment not showing receptor antagonism?
Failure to observe antagonism with this compound, a potent µ-opioid receptor antagonist, can stem from several factors. This guide provides a systematic approach to identifying the issue.
A. Reagent & Compound Issues
-
This compound Integrity: this compound is a peptide antagonist. Peptides are susceptible to degradation.
-
Purity & Age: Was the this compound vial freshly prepared from a reputable supplier? Peptides can degrade over time, even when stored as a powder.
-
Solubility & Storage: this compound is soluble in water up to 1 mg/ml.[1] For stock solutions, use fresh, high-quality solvents like DMSO, as moisture-absorbing DMSO can reduce solubility.[2] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stability in Assay Buffer: While this compound is stable in rat blood and serum, its stability in your specific assay buffer (especially over long incubation times or at 37°C) should be considered.[3]
-
-
Agonist Concentration: The concentration of the agonist (e.g., DAMGO) is critical.
-
Incorrect Agonist EC50/EC80: Are you using an appropriate concentration of the agonist to stimulate the receptor? You should be using a concentration that elicits a submaximal response, typically around the EC80, to allow for a clear window to observe antagonism. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound.
-
Agonist Degradation: Verify the integrity and concentration of your agonist stock.
-
-
Cell Line & Receptor Expression:
-
Receptor Density: Is the µ-opioid receptor expression level in your cell line (e.g., HEK293, CHO) adequate? Very low expression can lead to a small signal window, making antagonism difficult to detect.
-
Cell Health: Ensure cells are healthy, not overgrown, and have not been passaged excessively, which can alter receptor expression and signaling fidelity.
-
B. Experimental Protocol & Assay Issues
-
Assay Type: Are you using the right assay?
-
Binding vs. Functional: A binding assay (e.g., radioligand competition) measures this compound's ability to displace a labeled ligand from the receptor. A functional assay (e.g., cAMP, calcium flux, GTPγS) measures its ability to block agonist-induced signaling. Lack of a functional response does not rule out binding.
-
Signal Window: Is your assay's signal-to-background ratio sufficient? A small signal window makes it difficult to resolve a dose-dependent inhibition.
-
-
Incubation Times:
-
Pre-incubation with this compound: For a competitive antagonist, it is crucial to pre-incubate the cells with this compound before adding the agonist. This allows the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes.
-
Agonist Stimulation Time: The duration of agonist stimulation should be optimized to capture the peak of the signaling response (e.g., 10-15 minutes for cAMP assays).
-
-
Choice of Controls:
-
Positive Control: Use a known, non-peptide µ-opioid antagonist like Naloxone to confirm that the assay system can detect antagonism.
-
Vehicle Control: Ensure the solvent used for this compound and the agonist (e.g., DMSO, water) does not affect the assay at the final concentration used.
-
C. Data Analysis & Interpretation
-
Schild Analysis: For competitive antagonists, a rightward shift in the agonist dose-response curve should be observed in the presence of increasing concentrations of this compound. If you are only testing a single dose of agonist and antagonist, you may miss the effect. A full Schild analysis is the gold standard for quantifying competitive antagonism.
Question 2: What is this compound and how does it work?
This compound (D-Phe-Cys-Tyr-D-Trp-Pen-Thr-NH2) is a potent and highly selective peptide antagonist for the µ-opioid receptor (MOR).[1] It functions as a competitive antagonist , meaning it binds to the same site on the receptor as agonists (like DAMGO or morphine) but does not activate it.[4] By occupying the binding site, it prevents the agonist from binding and initiating the downstream signaling cascade.[5][6] Its high selectivity makes it a valuable tool for isolating µ-opioid receptor-specific effects.[2][3]
Question 3: What are the essential controls for an antagonism experiment?
-
Basal (Vehicle) Control: Cells treated with only the vehicle buffer. This defines the baseline response.
-
Agonist Maximum Response: Cells treated with a saturating concentration of the agonist (e.g., DAMGO). This defines the top of the assay window.
-
Agonist EC50/EC80 Curve: A full dose-response curve for the agonist to confirm its potency and determine the appropriate concentration for antagonism experiments.
-
Antagonist-Only Control: Cells treated with the highest concentration of this compound alone to ensure it has no intrinsic agonist or inverse agonist activity.
-
Positive Control Antagonist: A well-characterized antagonist like Naloxone should be run in parallel to validate the experimental setup.
Quantitative Data Summary
The following table provides reference values for compounds commonly used in µ-opioid receptor antagonism assays. Actual values may vary depending on the cell line and specific experimental conditions.
| Compound | Target Receptor | Assay Type | Typical Value |
| This compound | µ-Opioid | Competitive Binding (IC50) | ~3.5 nM[2][3] |
| This compound | µ-Opioid | Competitive Binding (Ki) | ~1.36 nM[7] |
| DAMGO | µ-Opioid | Functional (cAMP) EC50 | 1-10 nM |
| Naloxone | µ-Opioid | Competitive Binding (Ki) | 1-5 nM |
Experimental Protocols
Protocol 1: Functional Antagonism (cAMP Assay)
This protocol outlines the measurement of this compound antagonism against the agonist DAMGO by quantifying the inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing human µ-opioid receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)
-
Agonist: DAMGO
-
Antagonist: this compound
-
Stimulant: Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment.
-
Preparation: On the assay day, aspirate the culture medium and wash the cells once with Assay Buffer.
-
Antagonist Addition: Add 25 µL of this compound diluted in Stimulation Buffer to the appropriate wells. For a full dose-response, use a serial dilution (e.g., 10 µM to 10 pM). Include "vehicle" wells with only Stimulation Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow this compound to bind to the receptors.
-
Agonist Addition: Add 25 µL of DAMGO (at a final concentration of its EC80) mixed with Forskolin (at a final concentration of 5-10 µM) to all wells.
-
Stimulation: Incubate the plate at 37°C for 15 minutes.
-
Lysis & Detection: Stop the reaction by adding the lysis buffer provided with the cAMP kit. Proceed with the detection protocol as per the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of this compound.
Protocol 2: Competitive Radioligand Binding Assay
This protocol measures the ability of this compound to displace the high-affinity µ-opioid agonist [³H]-DAMGO from receptors in cell membrane preparations.
Materials:
-
Cell membranes from cells expressing the µ-opioid receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-DAMGO (specific activity ~40-60 Ci/mmol)
-
Non-specific binding control: Naloxone (10 µM)
-
Test compound: this compound
-
Glass fiber filters and a cell harvester
Methodology:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL Binding Buffer
-
25 µL [³H]-DAMGO (at a final concentration near its Kd, e.g., 1-2 nM)
-
25 µL of this compound at various concentrations (e.g., 10 µM to 1 pM) or vehicle/Naloxone for controls.
-
100 µL of cell membrane preparation (20-50 µg protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of 10 µM Naloxone) from total binding. Plot the percent specific binding against the log concentration of this compound. Determine the IC50 and use the Cheng-Prusoff equation to calculate the Ki.
Visualizations
Signaling Pathway Diagram
Caption: µ-Opioid receptor signaling pathway activation by an agonist (DAMGO) and competitive inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the potency of an antagonist using a functional assay.
Troubleshooting Flowchart
References
Technical Support Center: Improving the Efficacy of CTAP In Vivo
Welcome to the technical support center for the in vivo application of CTAP (C-terminal 16 amino acid peptide of PTHrP, also referred to as PTHrP (121-136) or within the larger fragment PTHrP (107-139)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity in vivo?
A1: this compound is a C-terminal fragment of Parathyroid Hormone-related Protein (PTHrP). In vivo, its primary roles are associated with bone metabolism. It has been shown to have both bone anabolic (bone-building) and anti-resorptive (inhibiting bone breakdown) effects.[1][2] This dual action makes it a subject of interest for therapeutic strategies targeting bone diseases like osteoporosis.
Q2: How does the in vivo mechanism of this compound differ from the N-terminal fragment of PTHrP (e.g., PTHrP (1-36))?
A2: The N-terminal fragments of PTHrP, like PTHrP (1-36), primarily act through the PTH/PTHrP receptor type 1 (PTH1R), leading to the activation of the protein kinase A (PKA) pathway. In contrast, the C-terminal fragment, including the region of this compound, appears to signal through different, yet to be fully characterized, receptors. Evidence suggests its signaling involves the activation of protein kinase C (PKC) and Src kinase pathways. This distinction in signaling pathways results in different, though sometimes overlapping, biological effects on bone cells.
Q3: What are the common challenges when working with this compound in vivo?
A3: As with many synthetic peptides, in vivo efficacy can be influenced by several factors:
-
Stability: Peptides can be rapidly degraded by proteases in the bloodstream and tissues, leading to a short half-life.
-
Bioavailability: The amount of peptide that reaches the target tissue after administration can be low, particularly with certain delivery routes.
-
Solubility and Aggregation: Improper formulation can lead to poor solubility or aggregation of the peptide, reducing its activity.
-
Inconsistent Results: Variability in experimental outcomes can arise from differences in peptide synthesis, purity, handling, and the specific animal model used.[3]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected in vivo efficacy.
| Possible Cause | Troubleshooting Steps |
| Peptide Quality and Purity | * Verify Peptide Purity: Always use high-purity (>95%) peptides. Request a certificate of analysis (CoA) from the supplier that includes HPLC and mass spectrometry data. * Beware of Contaminants: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can affect biological activity. Consider ordering peptides with TFA removal or using a salt-free version if available. |
| Peptide Handling and Storage | * Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. * Appropriate Reconstitution: Use a sterile, appropriate solvent recommended by the manufacturer. Ensure the pH of the final solution is suitable for the peptide's stability. For in vivo use, sterile saline or phosphate-buffered saline (PBS) is commonly used. |
| Formulation and Administration | * Solubility Issues: If the peptide is difficult to dissolve, gentle warming or sonication may help. Ensure the final formulation is clear and free of precipitates before injection. * Route of Administration: Subcutaneous injection is a common and effective route for PTHrP fragments.[1] Ensure consistent injection technique and volume. |
Problem 2: Difficulty reproducing published results.
| Possible Cause | Troubleshooting Steps |
| Differences in Experimental Protocols | * Animal Model: The age, sex, and strain of the animal model can significantly influence the outcome. Ensure your model aligns with the cited literature. For bone studies, models like ovariectomized (OVX) mice are common to mimic postmenopausal osteoporosis.[1][4] * Dosing Regimen: The dose, frequency, and duration of administration are critical. Intermittent administration of PTHrP fragments has been shown to favor anabolic effects.[5] |
| Peptide Stability in Solution | * Fresh Preparations: Prepare fresh solutions for each experiment or use freshly thawed aliquots. Peptides in solution can degrade over time, even when stored frozen. |
Experimental Protocols
Subcutaneous Administration of PTHrP (107-139) in Ovariectomized (OVX) Mice
This protocol is adapted from studies comparing the skeletal effects of PTHrP fragments.[1][2]
1. Peptide Preparation:
- Reconstitute lyophilized PTHrP (107-139) in sterile saline to a stock concentration (e.g., 1 mg/mL).
- Further dilute the stock solution with sterile saline to the final desired concentration for injection. A common dose is 80 µg/kg/day.[1]
2. Animal Model:
- Use female mice (e.g., C57BL/6) that have undergone ovariectomy to induce an osteoporotic phenotype. Allow for a post-surgery period (e.g., 4-8 weeks) for bone loss to establish.
3. Administration:
- Administer the PTHrP (107-139) solution via subcutaneous injection.
- The frequency of administration is typically once daily, 5 days a week.[1]
- The duration of the study can range from 4 to 8 weeks.[1]
4. Outcome Assessment:
- At the end of the study, collect blood samples for analysis of bone turnover markers (e.g., osteocalcin for bone formation, CTX-I for bone resorption).
- Harvest femurs and vertebrae for analysis by micro-computed tomography (µCT) to assess bone microarchitecture and bone mineral density (BMD).
Quantitative Data
The following tables summarize the in vivo effects of PTHrP (107-139) from published studies.
Table 1: Effects of PTHrP (107-139) on Bone Resorption Markers in Mice
| Dose of PTHrP (107-139) | Parameter | % Decrease from Control | Reference |
| 4 x 10⁻¹³ mol | Osteoclast Number | ~70% | [3] |
| 4 x 10⁻¹¹ mol | Osteoclast Number | ~70% | [3] |
| 4 x 10⁻⁹ mol | Osteoclast Number | ~70% | [3] |
| 4 x 10⁻¹³ mol | Osteoclast Perimeter | ~70% | [3] |
| 4 x 10⁻¹¹ mol | Osteoclast Perimeter | ~70% | [3] |
| 4 x 10⁻⁹ mol | Osteoclast Perimeter | ~70% | [3] |
| 4 x 10⁻¹³ mol | Eroded Perimeter | ~50% | [3] |
| 4 x 10⁻¹¹ mol | Eroded Perimeter | ~50% | [3] |
| 4 x 10⁻⁹ mol | Eroded Perimeter | ~50% | [3] |
Table 2: Comparative Effects of PTHrP (1-36) and PTHrP (107-139) on Bone Parameters in OVX Mice
| Treatment (80 µg/kg/day) | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Thickness (Tb.Th) | Reference |
| OVX + Vehicle | 0.08 ± 0.01 | 2.1 ± 0.2 (mm⁻¹) | 38 ± 2 (µm) | [1] |
| OVX + PTHrP (1-36) | 0.12 ± 0.01 | 2.8 ± 0.2 (mm⁻¹) | 42 ± 1* (µm) | [1] |
| OVX + PTHrP (107-139) | 0.11 ± 0.01 | 2.6 ± 0.2 (mm⁻¹) | 41 ± 1* (µm) | [1] |
| *p < 0.05 vs. OVX + Vehicle |
Signaling Pathways & Experimental Workflows
Diagram 1: Simplified Signaling Pathway of PTHrP Fragments
Caption: Differential signaling of N- and C-terminal PTHrP fragments in bone cells.
Diagram 2: General Experimental Workflow for In Vivo this compound Efficacy Studies
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
This technical support center provides a foundational understanding and practical guidance for utilizing this compound in vivo. For more specific queries, consulting the primary literature is highly recommended.
References
Technical Support Center: Addressing Variability in Platelet Agonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving platelet agonists, with a focus on Connective Tissue Activating Peptide (CTAP). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in platelet function?
Connective Tissue Activating Peptide-III (this compound-III) is a chemokine released from the alpha-granules of activated platelets. It is a precursor to other proteins like Neutrophil-Activating Peptide 2 (NAP-2). While this compound-III is known to stimulate DNA synthesis and glycosaminoglycan metabolism in connective tissue cells, its role as a direct, primary agonist for platelet aggregation is not as well-established as that of potent activators like collagen and thrombin.[1][2] Researchers using this compound in platelet assays should be aware of its potentially subtle or indirect effects.
Q2: What are the most common sources of variability in platelet aggregation assays?
Variability in platelet aggregation studies can be broadly categorized into three areas: pre-analytical, analytical, and post-analytical. Pre-analytical variables, which occur before the sample is analyzed, are the most frequent source of error.[3][4][5] These include patient-related factors, blood collection techniques, and sample processing. Analytical variables are those that occur during the assay itself, such as instrument settings and reagent handling.
Q3: How can I minimize pre-analytical variability in my experiments?
To minimize pre-analytical variability, it is crucial to standardize your sample collection and processing protocol. This includes strict adherence to patient instructions (e.g., fasting, medication restrictions), using a consistent venipuncture technique, and carefully controlling centrifugation speed and duration for platelet-rich plasma (PRP) preparation.[2][3][6]
Troubleshooting Guide
Issue 1: High Variability Between Donors
Possible Causes:
-
Genetic Factors: Inherited differences in platelet receptors and signaling pathways can lead to significant variations in platelet reactivity.
-
Medication and Diet: Recent intake of medications like aspirin, NSAIDs, or certain foods and supplements can inhibit platelet function.[4]
-
Underlying Health Conditions: Subclinical inflammatory conditions or hematological disorders can alter platelet responses.
Solutions:
-
Thorough Donor Screening: Implement a detailed questionnaire to screen donors for recent medication use, dietary habits, and health status.
-
Washout Period: For studies on intrinsic platelet function, enforce a washout period of at least 7-10 days for antiplatelet medications.
-
Normalization: If possible, normalize the response of each donor's platelets to a standard agonist before testing the experimental compound.
Issue 2: Inconsistent Results with the Same Donor
Possible Causes:
-
Pre-analytical Variables: Minor differences in blood collection, handling, or time between collection and analysis can significantly impact results.
-
Platelet Activation During Preparation: Inadvertent platelet activation during venipuncture or centrifugation can render them refractory to further stimulation.[3]
-
Agonist Instability: Improper storage or handling of agonists can lead to a loss of potency.
Solutions:
-
Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for every step, from blood collection to data analysis.
-
Gentle Handling: Use a large gauge needle for blood collection and avoid excessive agitation of blood tubes. Ensure slow and controlled centrifugation with the brake off.[7]
-
Agonist Quality Control: Aliquot and store agonists at the recommended temperature. Perform regular quality control checks to ensure their activity.
Issue 3: No or Weak Platelet Aggregation Response
Possible Causes:
-
Low Platelet Count: The platelet count in the prepared platelet-rich plasma (PRP) may be too low for a detectable aggregation response.[8]
-
Inactive Agonist: The agonist may have degraded due to improper storage or handling.
-
Instrument Malfunction: The aggregometer may not be properly calibrated or functioning correctly.
-
Presence of Inhibitors: The sample may contain unforeseen inhibitory substances.
Solutions:
-
Platelet Count Adjustment: Measure the platelet count in the PRP and adjust it to a standardized concentration (e.g., 250 x 10⁹/L) if necessary.[9]
-
Agonist Validation: Test the agonist on a control sample with a known strong response.
-
Instrument Calibration: Regularly calibrate the aggregometer according to the manufacturer's instructions, setting the baseline with platelet-poor plasma (PPP) and 100% aggregation with PRP.[7]
-
Sample Purity: Ensure no contamination from cleaning agents or other laboratory chemicals.
Data Presentation: Key Variables in Platelet Aggregation Assays
| Variable Category | Parameter | Recommendation | Impact on Results if Not Controlled |
| Pre-analytical | Patient Diet | Fasting for at least 8 hours | Lipemia can interfere with light transmission |
| Patient Medication | Avoid antiplatelet drugs for 7-10 days | Inhibition of platelet function | |
| Anticoagulant | 3.2% Sodium Citrate | Incorrect citrate concentration can affect calcium availability | |
| Venipuncture | Use of a 19-21 gauge needle | Traumatic draw can cause premature platelet activation | |
| Sample Transport | Room temperature, minimal agitation | Temperature fluctuations can affect platelet viability | |
| Centrifugation | Slow speed (e.g., 200 x g) for 10-15 min | High speed can lead to platelet loss or activation | |
| Analytical | Platelet Count | Standardize to 200-300 x 10⁹/L | Affects the magnitude of the aggregation response |
| Temperature | 37°C | Suboptimal temperature can reduce enzyme activity | |
| Stirring Speed | 900-1200 rpm | Inadequate stirring prevents platelet-platelet interaction | |
| Agonist Concentration | Use a dose-response curve to determine optimal concentration | Suboptimal concentration can lead to incomplete activation |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Gently invert the tube 3-5 times to ensure proper mixing.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP into a clean plastic tube.
-
Keep the PRP at room temperature and use within 2 hours of preparation.
-
To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes. The supernatant will be the PPP, used for setting the 0% aggregation baseline in the aggregometer.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Pre-warm the aggregometer to 37°C.
-
Pipette a standardized volume of PPP into a cuvette to set the 0% aggregation baseline.
-
Pipette the same volume of PRP into a separate cuvette, add a stir bar, and place it in the aggregometer to set the 100% aggregation baseline.
-
Add the desired concentration of the platelet agonist (e.g., this compound, collagen, or thrombin) to the PRP-containing cuvette.
-
Record the change in light transmission for a set period (typically 5-10 minutes) to measure platelet aggregation.
Mandatory Visualizations
Caption: Experimental workflow for platelet aggregation studies.
Caption: Generalized platelet activation signaling pathway.
References
- 1. Influence of preparative procedures on assay of platelet function and apparent effects of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biodatacorp.com [biodatacorp.com]
- 3. researchgate.net [researchgate.net]
- 4. biodatacorp.com [biodatacorp.com]
- 5. youtube.com [youtube.com]
- 6. (PDF) Pre-Analytical Variables In Coagulation Studies | Abin Varghese [scispace.com]
- 7. light-transmission-aggregometry-and-atp-release-for-the-diagnostic-assessment-of-platelet-function - Ask this paper | Bohrium [bohrium.com]
- 8. Impact of platelet count on results obtained from multiple electrode platelet aggregometry (Multiplate™) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Technical Support Center: Confirmation of Mu-Opioid Receptor Blockade by CTAP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CTAP, a potent and selective mu-opioid receptor (MOR) antagonist, in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful confirmation of mu-opioid receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a synthetic, cyclic peptide that acts as a potent and highly selective competitive antagonist for the mu-opioid receptor (MOR). Its primary mechanism is to bind to the MOR with high affinity, thereby preventing endogenous opioids (e.g., endorphins) and exogenous opioid agonists (e.g., morphine, DAMGO) from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by MOR activation.
Q2: How do I confirm that this compound is effectively blocking the mu-opioid receptor in my experimental setup?
Confirmation of MOR blockade by this compound can be achieved through a combination of in vitro and in vivo experiments.
-
In vitro assays , such as radioligand binding assays, functional assays measuring cAMP levels, or [³⁵S]GTPγS binding, can demonstrate this compound's ability to compete with known agonists for receptor binding and inhibit agonist-induced signaling.
-
In vivo studies , typically involving animal models of nociception (e.g., hot plate or tail-flick tests), can show that pretreatment with this compound attenuates or completely blocks the analgesic effects of a mu-opioid agonist like morphine.
Q3: What are the key differences between in vitro and in vivo validation of this compound's antagonist activity?
-
In vitro validation is performed in a controlled cellular or subcellular environment. It is useful for determining the direct interaction of this compound with the mu-opioid receptor and its effect on cellular signaling pathways. These assays are essential for determining binding affinity (Ki) and functional potency (IC50).
-
In vivo validation is conducted in a living organism. It assesses the physiological effects of this compound, such as its ability to block opioid-induced analgesia. In vivo studies provide crucial information about the drug's bioavailability, pharmacokinetics, and overall efficacy in a complex biological system.
Q4: Can this compound be used to differentiate between mu-opioid receptor subtypes?
This compound is primarily known as a selective antagonist for the mu-opioid receptor in general. While it exhibits high selectivity for mu- over delta- and kappa-opioid receptors, its utility in distinguishing between different mu-opioid receptor splice variants or subtypes is not its primary application and would require more specialized experimental designs.
Experimental Workflows and Signaling Pathways
To effectively confirm mu-opioid receptor blockade by this compound, a logical progression from in vitro characterization to in vivo validation is recommended. The following diagrams illustrate the typical experimental workflow and the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and commonly used mu-opioid receptor agonists. These values are essential for designing experiments and interpreting results.
Table 1: In Vitro Binding and Functional Data
| Compound | Assay Type | Receptor/Tissue | Parameter | Value | Reference |
| This compound | Radioligand Binding | Rat Brain | IC50 | 3.5 nM | [1] |
| DAMGO | Radioligand Binding | CHO-hMOR | Ki | 0.35 nM | [2] |
| Morphine | Radioligand Binding | hMOR | Ki | 1-100 nM | [3] |
| DAMGO | [³⁵S]GTPγS Binding | SH-SY5Y cells | EC50 | 45 nM | [4] |
| DAMGO | cAMP Inhibition | C6-µ cells | EC50 | 18 nM | [5] |
Table 2: In Vivo Analgesic Data
| Compound | Animal Model | Test | Parameter | Effective Dose | Reference |
| This compound | Rat | Tail-Flick (vs. Morphine) | Antagonism | 1-10 µg (intrathecal) | [6] |
| Morphine | Rat | Paw Pressure | Analgesia | 2-16 mg/kg (s.c.) | [7] |
| Morphine | Mouse | Hot Plate | Analgesia | 3.75-7.5 mg/kg (s.c.) | [8] |
Detailed Experimental Protocols & Troubleshooting
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled MOR ligand (e.g., [³H]-DAMGO).
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the mu-opioid receptor (e.g., CHO-hMOR cells, rat brain).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) is commonly used.
-
Incubation: In a 96-well plate, incubate the membranes (e.g., 160 µg protein) with a fixed concentration of [³H]-DAMGO (e.g., 0.5 nM) and varying concentrations of unlabeled this compound.[2][6]
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM Naloxone).[2]
-
Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 35 minutes at 37°C or 120 minutes at room temperature).[2][6]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters or by centrifugation.[6]
-
Quantification: Measure the radioactivity on the filters or in the pellet using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand is sticking to the filter or tube walls. | 1. Pre-soak filters in a solution like 0.5% polyethyleneimine. 2. Include a detergent (e.g., 0.1% BSA) in the wash buffer. |
| Low specific binding | 1. Insufficient receptor expression in membranes. 2. Degradation of the radioligand. | 1. Use a cell line with higher receptor expression or a different tissue source. 2. Aliquot and store the radioligand properly; avoid repeated freeze-thaw cycles. |
| High variability between replicates | Inconsistent pipetting or washing. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Standardize the washing procedure to ensure all wells are treated identically. |
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to the mu-opioid receptor.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.
-
Incubation: In a 96-well plate, pre-incubate membranes with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of a MOR agonist (e.g., DAMGO at its EC50) and [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
GDP: Include GDP (e.g., 10-100 µM) to reduce basal binding.[6]
-
Equilibration: Incubate for 60-90 minutes at 30°C.
-
Separation and Quantification: Similar to the radioligand binding assay, separate bound and free [³⁵S]GTPγS by filtration and measure radioactivity.
-
Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | 1. Suboptimal concentrations of Mg²⁺ or GDP. 2. Low G-protein coupling efficiency. | 1. Titrate Mg²⁺ (typically 3-10 mM) and GDP to find the optimal concentrations. 2. Ensure membranes are fresh and have been prepared under conditions that preserve receptor-G protein coupling. |
| High basal binding | Contamination with other GTP-binding proteins or constitutive receptor activity. | 1. Increase the concentration of GDP in the assay buffer. 2. Consider using a cell line with lower basal activity. |
| No inhibition by this compound | This compound concentration is too low or the agonist concentration is too high. | 1. Test a wider and higher range of this compound concentrations. 2. Use the agonist at a concentration closer to its EC50, not a saturating concentration. |
In Vivo Analgesia Assays (Hot Plate and Tail-Flick Tests)
Objective: To confirm that this compound can block the analgesic effects of a mu-opioid agonist in a living animal.
Methodology:
-
Animal Acclimatization: Acclimatize animals (e.g., mice or rats) to the testing environment to reduce stress-induced variability.
-
Baseline Measurement: Determine the baseline nociceptive threshold for each animal using either the hot plate (latency to lick a paw or jump on a surface at a constant temperature, e.g., 55°C) or tail-flick (latency to flick the tail from a radiant heat source) test.[9]
-
This compound Administration: Administer this compound via the desired route (e.g., intrathecal, intraperitoneal). The dose will need to be optimized based on the route and animal model.
-
Agonist Administration: After a predetermined time (to allow for this compound to reach its target), administer a mu-opioid agonist (e.g., morphine).
-
Post-treatment Measurement: At the time of peak effect for the agonist, measure the nociceptive threshold again.
-
Data Analysis: Compare the post-treatment latencies between animals that received the agonist alone and those that received this compound plus the agonist. A significant reduction in the analgesic effect of the agonist in the this compound-treated group confirms blockade.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High variability in baseline latencies | 1. Animal stress. 2. Inconsistent handling. | 1. Ensure adequate acclimatization to the testing room and equipment. 2. Handle all animals consistently and gently. |
| No analgesic effect from the agonist | 1. Incorrect dose or route of administration. 2. Agonist degradation. | 1. Verify the dose and administration technique. 2. Prepare fresh agonist solutions. |
| Inconsistent blockade by this compound | 1. Poor bioavailability or rapid degradation of this compound. 2. Incorrect timing between this compound and agonist administration. | 1. Consider a different route of administration or a vehicle that enhances stability. For peptides like this compound, direct administration (e.g., intrathecal) may be more effective. 2. Perform a time-course experiment to determine the optimal pre-treatment interval for this compound. |
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Morphine-induced analgesia in the rat paw pressure test is blocked by CCK and enhanced by the CCK antagonist MK-329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Long-Term Administration of CTAP
Welcome to the technical support center for the long-term administration of CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments involving the chronic use of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the long-term administration of this compound.
I. This compound Solution Preparation and Stability
Question: What is the recommended solvent for this compound and what is its stability in solution?
Answer: this compound is soluble in water up to 1 mg/ml. For in vivo studies, sterile saline is a suitable vehicle. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions can be stored at -20°C. Long-term storage of this compound in solution is not recommended due to the potential for peptide degradation. One study suggests that the use of a DMSO/water mixture can be a viable storage option for some compounds, with 85% of tested compounds remaining stable in wet DMSO for up to 2 years at 4°C. However, the stability of this compound specifically in a DMSO/water mixture for long-term storage has not been extensively documented.
Question: I am dissolving this compound in DMSO for my experiment. Are there any known issues with this?
Answer: While DMSO is a common solvent for many research compounds, it can sometimes affect the stability and catalytic activity of peptides and proteins. For platinum-based drugs, DMSO has been shown to cause inactivation. Although there are no specific reports of DMSO inactivating this compound, it is a crucial factor to consider. It is recommended to use the lowest possible concentration of DMSO and to run appropriate vehicle controls in your experiments.
II. In Vivo Administration and Efficacy
Question: My this compound solution appears to be losing efficacy over the course of my long-term in vivo study. What could be the cause?
Answer: Several factors could contribute to a perceived loss of efficacy:
-
Peptide Stability: As a peptide, this compound can be susceptible to degradation over time, especially if not stored properly or if the solution is prepared long in advance.
-
Receptor Upregulation: Chronic administration of an antagonist can sometimes lead to an upregulation of the target receptor. Studies with chronic naloxone infusion, another opioid antagonist, have shown a dose-dependent increase in μ-opioid receptor density. This could potentially lead to a diminished effect of a constant dose of this compound over time.
-
Tolerance/Tachyphylaxis: While less common with antagonists compared to agonists, the development of tolerance (tachyphylaxis) to the effects of a μ-opioid antagonist has been observed in some contexts.
Question: What is a typical dose range for long-term in vivo studies with this compound?
Answer: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific experimental question. In one study, a single intraperitoneal (IP) injection of 0.5 or 1 mg/kg of this compound was sufficient to completely block the antinociceptive effect of morphine. Another study examining the antagonism of morphine's effects in a rat tail-withdrawal assay used intracerebroventricular (i.c.v.) doses of 1 and 10 μg of this compound. For chronic studies, it is advisable to conduct a pilot dose-response study to determine the optimal dose for your specific experimental setup.
Question: Are there any known off-target effects of this compound that I should be aware of in a long-term study?
Answer: this compound is known to be highly selective for the μ-opioid receptor, with over 1200-fold selectivity over δ-opioid and somatostatin receptors. This high selectivity minimizes the likelihood of off-target effects. However, as with any pharmacological agent, the possibility of unknown off-target effects, especially in a chronic administration paradigm, cannot be entirely ruled out. Careful observation of the animals for any unexpected behavioral or physiological changes is always recommended.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1104.32 g/mol | |
| Formula | C₅₁H₆₉N₁₃O₁₁S₂ | |
| IC₅₀ | 3.5 nM | |
| Selectivity | >1200-fold over δ-opioid and somatostatin receptors | |
| In Vivo Half-Life (rat blood/serum) | > 500 min | |
| Solubility in Water | Up to 1 mg/ml | |
| Purity | ≥95% |
Experimental Protocols
Detailed Methodology for Continuous Infusion of this compound in Rodents via Osmotic Minipump
This protocol provides a detailed method for the long-term, continuous subcutaneous delivery of this compound in mice using ALZET® osmotic pumps.
Materials:
-
This compound
-
Sterile 0.9% saline
-
ALZET® osmotic pumps (select a model with the desired flow rate and duration for your experiment)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or wound clips
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Analgesic
-
Sterile gauze
-
70% ethanol
-
Animal shaver
Procedure:
-
Pump Preparation:
-
On the day of surgery, prepare the this compound solution in sterile saline at the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose for the animal.
-
Fill the ALZET® osmotic pump with the this compound solution according to the manufacturer's instructions. Ensure no air bubbles are trapped inside the pump.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using your institution's approved protocol.
-
Shave a small area of fur on the back of the mouse, between the shoulder blades.
-
Disinfect the surgical site with 70% ethanol.
-
-
Subcutaneous Implantation:
-
Make a small midline incision (approximately 1 cm) in the skin at the shaved site.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the filled osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as per your institution's guidelines.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
House the animals individually after surgery to prevent them from disturbing each other's surgical sites.
-
Check the incision site daily for signs of infection or inflammation.
-
Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathway of the μ-opioid receptor and the effect of the antagonist, this compound.
Caption: μ-Opioid receptor signaling pathway and this compound's antagonistic action.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a long-term in vivo study using this compound administered via an osmotic minipump.
Caption: Workflow for a long-term in vivo study with this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting a loss of this compound efficacy during a long-term experiment.
Caption: Troubleshooting guide for loss of this compound efficacy.
A Technical Support Resource for Researchers
Note on Terminology: The term "CTAP" as the C-terminal 16 amino acid peptide of stromal cell-derived factor-1 (SDF-1/CXCL12) does not correspond to a widely recognized peptide in scientific literature. The N-terminal region of SDF-1 is known to be critical for receptor binding and activation. This guide will focus on a well-characterized peptide antagonist of the SDF-1/CXCR4 signaling pathway, TC14012 , as a representative model for troubleshooting and refining experimental designs for similar peptide-based studies targeting this axis. The principles and protocols discussed here are broadly applicable to research involving CXCR4 antagonists.
Frequently Asked Questions (FAQs)
Q1: My TC14012 peptide is not dissolving properly. What should I do?
A1: Peptide solubility can be challenging. For TC14012, which has a hydrophobic nature, it is recommended to first try dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly adding aqueous buffer to the desired concentration. If solubility issues persist, gentle vortexing or sonication may help. Always refer to the manufacturer's instructions for specific solubility guidelines.
Q2: I am observing inconsistent results in my chemotaxis assays with TC14012. What are the potential causes?
A2: Inconsistent results in chemotaxis assays can stem from several factors:
-
Peptide Stability: Ensure that your stock solutions of TC14012 are stored correctly (aliquoted and frozen at -20°C or -80°C) to avoid degradation from repeated freeze-thaw cycles.
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase. Cell viability and receptor expression levels can significantly impact chemotactic responses.
-
Assay Conditions: Optimize the concentration of both SDF-1 (the chemoattractant) and TC14012 (the antagonist). Also, optimize the incubation time for the assay.
-
Serum Presence: Serum components can sometimes interfere with the assay. Consider performing the assay in serum-free or reduced-serum media.
Q3: How can I confirm that TC14012 is effectively blocking CXCR4 signaling in my cellular model?
A3: To confirm the antagonistic activity of TC14012, you can perform several downstream signaling assays. Pre-treating your cells with TC14012 before stimulating with SDF-1 should inhibit:
-
Phosphorylation of kinases like ERK1/2 and Akt.
-
Intracellular calcium mobilization.
-
STAT3 phosphorylation.
A western blot or a calcium flux assay can be used to measure these effects.
Q4: I am seeing off-target effects in my experiments. Could TC14012 be acting on other receptors?
A4: Yes, this is a critical consideration. TC14012, while a potent CXCR4 antagonist, has also been shown to act as an agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3).[1][2][3] This can lead to the recruitment of β-arrestin and activation of the ERK1/2 pathway in cells expressing CXCR7.[2][3] It is crucial to characterize the expression profile of both CXCR4 and CXCR7 in your experimental system to correctly interpret your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with CXCR4 peptide antagonists like TC14012.
Guide 1: Unexpected Agonist Activity
| Problem | Possible Cause | Suggested Solution |
| TC14012 is causing a cellular response (e.g., ERK phosphorylation) instead of inhibiting it. | Your cells may express high levels of CXCR7 and low or no CXCR4. TC14012 is a known agonist for CXCR7.[1][2][3] | 1. Characterize Receptor Expression: Use qPCR, flow cytometry, or western blotting to determine the relative expression levels of CXCR4 and CXCR7 in your cell line. 2. Use Receptor-Specific Knockdowns: Employ siRNA or shRNA to knock down CXCR7 expression to confirm that the observed agonist effect is mediated by this receptor. 3. Use Alternative Antagonists: Consider using a CXCR4 antagonist with a different pharmacological profile, such as AMD3100 (Plerixafor), although it has also been reported to have some activity at CXCR7.[2][3] |
Guide 2: Low Potency or Lack of Inhibition
| Problem | Possible Cause | Suggested Solution |
| High concentrations of TC14012 are required to see an inhibitory effect, or there is no effect at all. | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Suboptimal SDF-1 Concentration: The concentration of the SDF-1 agonist may be too high, making it difficult for the antagonist to compete effectively. 3. Incorrect Assay Buffer: The pH or salt concentration of the buffer may be affecting peptide conformation and activity. | 1. Verify Peptide Integrity: Use a fresh vial of the peptide or verify its concentration and integrity using methods like HPLC-MS if possible. 2. Optimize Agonist Concentration: Perform a dose-response curve for SDF-1 in your assay to determine the EC50 or EC80 concentration. Use this concentration for subsequent inhibition experiments. 3. Use Recommended Buffers: Use buffers recommended in published protocols for similar assays. Ensure the pH is stable throughout the experiment. |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a test peptide (e.g., TC14012) to inhibit SDF-1-induced cell migration.
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of a Boyden chamber apparatus, add medium containing SDF-1 (at a pre-determined optimal concentration, e.g., EC80).
-
In a separate set of wells, add medium with SDF-1 and varying concentrations of TC14012. Include a negative control (medium alone) and a positive control (SDF-1 alone).
-
Place a porous membrane (e.g., 8 µm pores for lymphocytes) between the upper and lower chambers.
-
Add 100 µL of the cell suspension to the upper chamber of each well.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 2-4 hours).
-
Cell Staining and Counting:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane using a stain such as DAPI or crystal violet.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Express the number of migrated cells in the presence of TC14012 as a percentage of the migration observed with SDF-1 alone. Calculate the IC50 value for TC14012.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the effect of a CXCR4 antagonist on SDF-1-induced intracellular calcium release.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1-2 x 10^6 cells/mL.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Measurement:
-
Place the cell suspension in a fluorometer or a plate reader capable of kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add TC14012 at the desired concentration and incubate for a few minutes.
-
Add SDF-1 to stimulate the cells and record the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the peak fluorescence intensity in the presence and absence of TC14012 to determine the extent of inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for TC14012 based on published literature.
| Parameter | Value | Receptor | Assay | Reference |
| IC50 | 19.3 nM | CXCR4 | Inhibition of X4-HIV-1 infection | [1] |
| EC50 | 350 nM | CXCR7 | β-arrestin 2 recruitment | [2][3] |
Visualizations
CXCR4 Signaling Pathway
Caption: Simplified CXCR4 signaling pathway and the antagonistic action of TC14012.
Experimental Workflow for Antagonist Screening
Caption: A general experimental workflow for the evaluation of CXCR4 peptide antagonists.
References
- 1. CXCR4 antagonist-TC 14012 - Creative Peptides [creative-peptides.com]
- 2. The peptidomimetic CXCR4 antagonist TC14012 recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Face-Off: A Comparative Analysis of CTAP and Naloxone as Mu-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative potency of CTAP and naloxone, supported by experimental data and protocols.
In the landscape of opioid research, the selection of an appropriate antagonist is paramount for elucidating the nuanced roles of opioid receptors in physiological and pathological processes. Two commonly employed antagonists, this compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) and naloxone, are frequently utilized to probe the mu-opioid receptor (μOR) system. While both effectively block μOR activity, their distinct pharmacological profiles, particularly in terms of potency and selectivity, dictate their suitability for specific experimental paradigms. This guide provides a comprehensive comparison of the potency of this compound and naloxone, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular and experimental frameworks.
Quantitative Comparison of Antagonist Potency
| Parameter | This compound | Naloxone | Receptor Target | Assay Type |
| IC50 | 3.5 nM[1][2][3] | - | μ-opioid receptor | Radioligand Binding Assay |
| Ki | - | ~1.07 nM | μ-opioid receptor | Radioligand Binding Assay ([3H]-naloxone displacement)[4] |
| Selectivity | >1200-fold selective for μ over δ and somatostatin receptors[1][2][3] | Non-selective, with highest affinity for μ-opioid receptors[5] | - | - |
| Apparent pA2 | - | - | μ-opioid receptor | In vivo rat tail-withdrawal assay |
Note: A lower IC50 or Ki value indicates higher binding affinity and potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve; a higher pA2 value indicates greater potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, a thorough understanding of the experimental methodologies is essential. Below are detailed protocols for key experiments used to characterize the potency of opioid antagonists.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and naloxone for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1 cells stably expressing the human μ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]DAMGO or [³H]naloxone).
-
Unlabeled antagonists: this compound and naloxone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the μ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled antagonist (this compound or naloxone).
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Schild Analysis for pA2 Determination
This functional assay quantifies the potency of a competitive antagonist by measuring its ability to shift the dose-response curve of an agonist.
Objective: To determine the pA2 value of this compound and naloxone as a measure of their functional antagonist potency at the μ-opioid receptor.
Materials:
-
Isolated tissue preparation containing functional μ-opioid receptors (e.g., guinea pig ileum).
-
Organ bath setup with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer and data acquisition system.
-
μ-opioid receptor agonist (e.g., morphine or DAMGO).
-
Antagonists: this compound and naloxone.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath containing Krebs solution.
-
Equilibration: Allow the tissue to equilibrate under a constant resting tension until a stable baseline is achieved.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist (this compound or naloxone) for a predetermined time (e.g., 30 minutes).
-
Agonist Curve in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mu-opioid receptor signaling pathway and the experimental workflow for determining antagonist potency.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for antagonist potency determination.
Concluding Remarks
The selection between this compound and naloxone as a μ-opioid receptor antagonist should be guided by the specific requirements of the research question. This compound offers high selectivity for the μ-opioid receptor, making it an excellent tool for studies where off-target effects at delta or kappa opioid receptors are a concern.[1][2][3] Naloxone, while a potent μ-opioid receptor antagonist, is non-selective and will also interact with other opioid receptor subtypes.[5] The quantitative data presented, derived from various experimental paradigms, consistently demonstrate that both are highly potent antagonists. For experiments demanding the highest precision in quantifying antagonist potency, it is recommended to perform direct, head-to-head comparisons under identical experimental conditions. The provided protocols and diagrams serve as a foundational resource for researchers designing and interpreting such experiments.
References
- 1. enzymlogic.com [enzymlogic.com]
- 2. researchgate.net [researchgate.net]
- 3. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
CTAP vs. CTOP: A Comparative Guide to Mu-Opioid Receptor Antagonists
In the field of opioid research, the selection of a specific antagonist is critical for delineating the roles of opioid receptor subtypes in physiological and pathological processes. Among the most widely used tools for studying the mu-opioid receptor (MOR) are the synthetic cyclic octapeptides CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) and CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2). While structurally similar, their subtle differences in amino acid composition lead to distinct pharmacological profiles. This guide provides a detailed, data-driven comparison of this compound and CTOP to assist researchers in selecting the optimal antagonist for their experimental needs.
Quantitative Comparison of Receptor Binding
The cornerstone of an antagonist's utility is its binding affinity (Ki) and selectivity for its target receptor over other related receptors. The following tables summarize the binding characteristics of this compound and CTOP at the mu (μ), delta (δ), and kappa (κ) opioid receptors, as determined by radioligand binding assays.
Binding Affinity (Ki) in nM
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | 1.1 ± 0.1 | 7,800 ± 1,200 | 21,000 ± 3,000 |
| CTOP | 2.3 ± 0.3 | 4,800 ± 600 | 11,000 ± 2,000 |
Data derived from competitive binding assays against [3H]DAMGO (μ), [3H]DPDPE (δ), and [3H]U69593 (κ) in rat brain membranes.
Receptor Selectivity Ratios
| Compound | DOR / MOR Selectivity | KOR / MOR Selectivity |
| This compound | ~7,091-fold | ~19,091-fold |
| CTOP | ~2,087-fold | ~4,783-fold |
Selectivity is calculated as the ratio of Ki at the delta or kappa receptor to the Ki at the mu receptor.
From this data, it is evident that while both compounds are highly potent and selective MOR antagonists, This compound exhibits a significantly higher degree of selectivity for the mu-opioid receptor over both delta and kappa subtypes compared to CTOP.
Experimental Protocols
The data presented above was generated using standardized in vitro assays. Understanding the methodology is crucial for interpreting the results and designing future experiments.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound (this compound or CTOP) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound and CTOP for μ, δ, and κ-opioid receptors.
Materials:
-
Rat brain membrane homogenates (source of receptors).
-
Radioligands: [3H]DAMGO (μ-selective), [3H]DPDPE (δ-selective), [3H]U69593 (κ-selective).
-
Unlabeled antagonists: this compound, CTOP.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Rat brain membranes are prepared and suspended in Tris-HCl buffer.
-
Incubation: A constant concentration of the respective radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or CTOP).
-
Equilibrium: The mixture is incubated at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mu-Opioid Receptor Signaling Pathway
Both this compound and CTOP act as competitive antagonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). By binding to the receptor, they prevent the endogenous or exogenous agonists from binding and initiating the downstream signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a competitive binding assay used to determine the pharmacological parameters of antagonists like this compound and CTOP.
Validating the Specificity of CTAP for the Mu-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the peptide antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) for the mu-opioid receptor (MOR). For researchers investigating opioid signaling pathways and developing novel therapeutics, understanding the precise interaction of pharmacological tools is paramount. This document compiles and compares experimental data to validate this compound's selectivity, offering detailed experimental protocols and visual aids to support your research endeavors.
Quantitative Analysis of this compound's Receptor Binding and Functional Activity
To ascertain the specificity of this compound, its binding affinity and functional antagonism at the three major opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—are compared. The following table summarizes the available quantitative data from in vitro assays.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Selectivity Ratio (vs. MOR) |
| Mu (μ) | This compound | Functional Assay | IC50 | 3.5 [1][2] | - |
| Delta (δ) | This compound | Functional Assay | IC50 | 4500[1] | ~1285-fold |
| Kappa (κ) | This compound | In vivo Antagonism Assay | - | No antagonism observed | High (exact value not determined)[3] |
Key Findings:
-
This compound is a highly potent antagonist of the mu-opioid receptor, with a reported IC50 value of 3.5 nM.[1][2]
-
It exhibits exceptional selectivity for the mu-opioid receptor over the delta-opioid receptor, being approximately 1285-fold more potent at the former.[1]
Experimental Methodologies
Accurate validation of ligand specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key in vitro assays used to characterize opioid receptor antagonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cells expressing the human mu-, delta-, or kappa-opioid receptor.
-
Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), or [³H]U69,593 (for KOR).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a high concentration of naloxone is used instead of this compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, a key step in opioid receptor signaling.
Materials:
-
Cell membranes prepared from cells expressing the human mu-, delta-, or kappa-opioid receptor.
-
Agonist: DAMGO (for MOR), DPDPE (for DOR), or U69,593 (for KOR).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compound: this compound.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the respective agonist (typically at its EC80) to stimulate G-protein activation.
-
GTPγS Binding: Add [³⁵S]GTPγS and GDP to the mixture and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.
References
A Comparative Guide to the Cross-Reactivity of CTAP with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the selective μ-opioid receptor antagonist, CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), with other opioid receptors. The information presented herein is supported by experimental data to aid researchers in the fields of pharmacology, neuroscience, and drug development in making informed decisions for their studies.
Introduction
This compound is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its rigid cyclic structure contributes to its high affinity and selectivity. Understanding the cross-reactivity profile of a selective ligand like this compound is crucial for interpreting experimental results and for the development of new therapeutic agents with improved selectivity and reduced off-target effects. This guide summarizes the binding affinities and functional antagonist potencies of this compound at the μ (mu), δ (delta), and κ (kappa) opioid receptors.
Data Presentation
The following table summarizes the quantitative data on the interaction of this compound with the three main opioid receptor subtypes. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the functional response to an agonist.
| Receptor Subtype | This compound IC50 (nM) | Reference Agonist for Functional Assay |
| μ (Mu) | 3.5[1][2] | DAMGO |
| δ (Delta) | 4500[1] | DPDPE |
| κ (Kappa) | >10,000 | U-69,593 |
Experimental Protocols
The data presented in this guide is derived from standard and well-validated in vitro pharmacological assays. The following are detailed methodologies for the key experiments used to determine the cross-reactivity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing a single type of opioid receptor (μ, δ, or κ).
-
Radioligands:
-
For μ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-DPDPE
-
For κ-opioid receptor: [³H]-U-69,593
-
-
This compound (unlabeled competitor) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are thawed on ice and resuspended in assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled opioid for non-specific binding (e.g., 10 µM Naloxone).
-
50 µL of various concentrations of this compound.
-
50 µL of the appropriate radioligand at a concentration near its Kd value.
-
100 µL of the prepared cell membranes.
-
-
Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptors. As an antagonist, this compound will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Objective: To determine the functional antagonist potency (IC50) of this compound at the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing a single type of opioid receptor (μ, δ, or κ).
-
Agonists:
-
For μ-opioid receptor: DAMGO
-
For δ-opioid receptor: DPDPE
-
For κ-opioid receptor: U-69,593
-
-
This compound at various concentrations.
-
[³⁵S]GTPγS (radiolabel).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
20 µL of various concentrations of this compound.
-
20 µL of the respective agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
20 µL of cell membranes.
-
20 µL of assay buffer containing GDP (typically 10-30 µM).
-
-
Pre-incubation: The plate is pre-incubated at 30°C for 15 minutes.
-
Initiation of Reaction: The reaction is initiated by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed three times with ice-cold wash buffer.
-
Counting: The filters are dried, and scintillation cocktail is added. The radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves for the antagonist are generated, and the IC50 values are determined using non-linear regression.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the signaling pathway involved in the functional assay.
Caption: Experimental workflow for radioligand binding and functional assays.
Caption: this compound's antagonist action on opioid receptor signaling.
References
A Comparative Analysis of CTAP and β-Funaltrexamine: Two Potent Mu-Opioid Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of an appropriate antagonist is a critical step in investigating opioid receptor function and developing novel therapeutics. This guide provides a detailed comparative analysis of two widely used mu (µ)-opioid receptor (MOR) antagonists: CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) and β-funaltrexamine (β-FNA). By examining their mechanisms of action, pharmacological properties, and the experimental protocols used for their characterization, this document aims to equip researchers with the necessary information to make an informed choice for their specific experimental needs.
Introduction to this compound and β-Funaltrexamine
This compound is a potent, selective, and competitive peptide antagonist of the µ-opioid receptor.[1] Its competitive nature means it reversibly binds to the receptor, competing with agonists for the same binding site. In contrast, β-funaltrexamine (β-FNA) is a derivative of naltrexone and acts as an irreversible antagonist at the µ-opioid receptor.[2] This irreversible binding occurs through the formation of a covalent bond with the receptor, leading to a long-lasting blockade.[2] Beyond its primary antagonist activity at the MOR, β-FNA also exhibits reversible agonist activity at the kappa (κ)-opioid receptor.[3]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and β-FNA lies in their interaction with the µ-opioid receptor.
This compound acts as a competitive antagonist . It binds to the µ-opioid receptor at the same site as endogenous and exogenous agonists but does not activate the receptor. This binding is reversible, and the degree of antagonism is dependent on the relative concentrations of the antagonist and the agonist. An increase in the concentration of an agonist can overcome the inhibitory effects of this compound.
β-Funaltrexamine (β-FNA) , on the other hand, is an irreversible antagonist . Its initial interaction with the µ-opioid receptor is reversible; however, this is followed by the formation of a stable, covalent bond.[2] This effectively removes the receptor from the functional pool, and the restoration of receptor function requires the synthesis of new receptors. This irreversible nature makes β-FNA a valuable tool for studies requiring long-term receptor inactivation.
Signaling Pathways of the Mu-Opioid Receptor
The µ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The antagonistic action of this compound and β-FNA blocks these downstream effects by preventing the initial receptor activation.
Pharmacological Properties: A Head-to-Head Comparison
The following table summarizes the key pharmacological parameters for this compound and β-FNA, providing a quantitative basis for their comparison. It is important to note that these values can vary depending on the specific experimental conditions.
| Parameter | This compound | β-Funaltrexamine (β-FNA) | Reference(s) |
| Mechanism of Action | Competitive Antagonist | Irreversible Antagonist | [1],[2] |
| Receptor Selectivity | Highly selective for µ-opioid receptor | Primarily µ-opioid receptor; also a κ-opioid receptor agonist | [1],[3] |
| Binding Affinity (IC50) | 3.5 nM | Not applicable (irreversible) | [1] |
| Potency (pA2) | ~8.0 - 8.5 | Not applicable (irreversible) | [4],[5],[6] |
| Reversibility | Reversible | Irreversible | [2] |
| In Vivo Activity | Brain penetrant and active in vivo | Active in vivo | [1] |
Experimental Protocols
To aid researchers in the design of their own comparative studies, this section provides detailed methodologies for key experiments used to characterize µ-opioid receptor antagonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a competitive antagonist like this compound.
Objective: To determine the concentration of the unlabeled antagonist required to displace 50% of a specific radioligand from the µ-opioid receptor.
Materials:
-
Cell membranes expressing µ-opioid receptors (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]DAMGO)
-
Unlabeled antagonist (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled antagonist (this compound).
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, a set of wells should contain the cell membranes, the radioligand, and a high concentration of a known µ-opioid receptor ligand (e.g., naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The data are then analyzed to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the potency of an antagonist in preventing an agonist from inhibiting cAMP production.
Materials:
-
Cells expressing µ-opioid receptors (e.g., HEK293 or CHO-K1 cells)
-
µ-opioid receptor agonist (e.g., DAMGO)
-
Antagonist (this compound or β-FNA)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or β-FNA) for a specific duration. For β-FNA, this pre-incubation allows for irreversible binding to occur.
-
Add a fixed concentration of the agonist (e.g., the EC80 concentration of DAMGO) to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The results will show a dose-dependent reversal of the agonist-induced inhibition of cAMP production by the antagonist. For a competitive antagonist like this compound, this allows for the determination of a pA2 value. For an irreversible antagonist like β-FNA, the assay demonstrates the extent of receptor inactivation.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comprehensive comparison of this compound and β-FNA.
Conclusion
Both this compound and β-funaltrexamine are indispensable tools in opioid research, each offering unique advantages. This compound, as a potent and selective competitive antagonist, is ideal for studies requiring reversible receptor blockade and for characterizing the potency of agonists. Its well-defined pA2 value allows for quantitative comparisons of agonist efficacy. β-FNA, with its irreversible mechanism of action, is perfectly suited for experiments designed to investigate receptor turnover, spare receptors, and for long-term in vivo studies where sustained receptor antagonism is desired. The choice between these two powerful antagonists will ultimately depend on the specific scientific question being addressed. By understanding their distinct pharmacological profiles and employing the appropriate experimental methodologies, researchers can effectively leverage the unique properties of this compound and β-FNA to advance our understanding of µ-opioid receptor pharmacology.
References
- 1. This compound | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. In vivo apparent pA2 analysis for naltrexone antagonism of discriminative stimulus and analgesic effects of opiate agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of CTAP's Antagonistic Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antagonistic effects of the selective μ-opioid receptor (MOR) antagonist, CTAP, with the widely used non-selective opioid antagonists, naltrexone and naloxone. The information presented is supported by experimental data from preclinical studies to aid in the selection of appropriate pharmacological tools for opioid research.
This guide summarizes the current understanding of this compound's mechanism of action and its performance in established in vivo models of nociception, directly comparing its potency and efficacy against naltrexone and naloxone. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are provided to ensure clarity and reproducibility.
Mechanism of Action: Selective Antagonism of the μ-Opioid Receptor
This compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective peptide antagonist of the μ-opioid receptor (MOR).[1][2] Its selectivity for the MOR over other opioid receptor subtypes (delta and kappa) makes it a valuable tool for dissecting the specific roles of the μ-opioid system in various physiological and pathological processes.
Upon binding to the MOR, a G-protein coupled receptor (GPCR), opioid agonists like morphine trigger a signaling cascade that leads to analgesia. This process involves the activation of the inhibitory G-protein, Gαi, which subsequently inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit dissociates and activates G-protein-gated inwardly rectifying potassium (GIRK) channels while inhibiting voltage-gated calcium channels. This cascade ultimately leads to hyperpolarization and reduced neuronal excitability, dampening the transmission of pain signals.
This compound exerts its antagonistic effect by competitively binding to the MOR, thereby preventing the binding of opioid agonists and the initiation of this downstream signaling cascade.
Caption: μ-Opioid Receptor Signaling Pathway and this compound's Mechanism of Action.
Comparative In Vivo Efficacy: Tail-Flick and Hot Plate Assays
The antagonistic properties of this compound, naltrexone, and naloxone are commonly evaluated in vivo using thermal nociception assays, such as the tail-flick and hot plate tests. These tests measure the latency of an animal to withdraw its tail or lick its paw from a noxious heat source. Opioid agonists increase this latency (produce antinociception), and antagonists block this effect.
The potency of an antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. A higher pA2 value indicates a more potent antagonist.
Data Presentation
| Antagonist | Animal Model | Assay | Agonist | Route of Administration (Antagonist) | pA2 Value (mean ± S.E.M.) | Reference |
| This compound | Rat | Tail-Withdrawal | Morphine | Intracerebroventricular (ICV) | 9.8 ± 0.2 | Sterious and Walker, 2003[2] |
| Naltrexone | Rat | Tail-Withdrawal | Morphine | Subcutaneous (SC) | 7.9 ± 0.1 | Sterious and Walker, 2003[2] |
| Naloxone | Rat | Tail-Flick | Tapentadol | Intraperitoneal (IP) | Not directly calculated, but a 1.0 mg/kg dose shifted the tapentadol dose-response curve to the right. | Schröder et al., 2010[3] |
Note: Direct comparative studies for all three antagonists under identical experimental conditions are limited. The data for naloxone is from a study using a different agonist and route of administration, and thus direct comparison of potency should be made with caution.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment used to validate the antagonistic effects of this compound, based on the study by Sterious and Walker (2003).[2]
Warm Water Tail-Withdrawal Assay in Rats
Objective: To determine the in vivo potency of μ-opioid receptor antagonists (this compound and naltrexone) in blocking the antinociceptive effects of morphine.
Animals: Male Sprague-Dawley rats are used for this assay.
Procedure:
-
Habituation: Prior to testing, rats are habituated to the experimental procedure to minimize stress-induced analgesia.
-
Baseline Latency: The rat's tail is immersed in a constant temperature water bath (55°C), and the time taken to flick the tail out of the water is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
Antagonist Administration:
-
This compound: Administered intracerebroventricularly (ICV) at various doses (e.g., 0.01 to 10.0 μg).
-
Naltrexone: Administered subcutaneously (SC) at various doses (e.g., 0.1 to 10 mg/kg).
-
-
Agonist Administration: Following a predetermined pretreatment time with the antagonist, cumulative doses of morphine are administered subcutaneously.
-
Test Latency: After each dose of morphine, the tail-withdrawal latency is measured again.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE). Dose-response curves for morphine in the absence and presence of different doses of the antagonist are constructed. The pA2 value for each antagonist is then calculated using a Schild analysis.
Caption: Experimental Workflow for In Vivo Antagonist Validation.
Conclusion
The available in vivo data robustly validate the potent and selective antagonistic effects of this compound at the μ-opioid receptor. When compared to the non-selective antagonist naltrexone in the tail-withdrawal assay, this compound demonstrates significantly higher potency when administered centrally.[2] This high potency and selectivity make this compound an invaluable research tool for isolating the physiological and behavioral effects mediated specifically by the μ-opioid receptor system.
References
- 1. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Selectivity of this compound in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to CTAP and DAMGO for Mu-Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used research tools for studying the mu-opioid receptor (MOR): the antagonist CTAP and the agonist DAMGO. This document outlines their pharmacological properties, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Introduction to this compound and DAMGO
The mu-opioid receptor, a G-protein coupled receptor (GPCR), is a primary target for opioid drugs and plays a crucial role in pain perception, reward, and other physiological processes. Understanding its function is paramount in neuroscience and drug development. This compound and DAMGO are indispensable peptide-based tools for elucidating the mechanisms of MOR signaling.
This compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist for the mu-opioid receptor.[1] Its high affinity and selectivity make it an excellent tool for blocking MOR activity both in vitro and in vivo to study the consequences of receptor inhibition.
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin) is a potent and highly selective agonist for the mu-opioid receptor.[2][3] It mimics the effects of endogenous opioid peptides, making it ideal for stimulating the receptor and studying the downstream signaling pathways and physiological responses associated with MOR activation.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of this compound and DAMGO for the human mu-opioid receptor, as determined by radioligand binding assays in a head-to-head comparative study. Lower Ki values indicate higher binding affinity.
| Compound | Ligand Type | Mu-Opioid Receptor Ki (nM) |
| This compound | Antagonist | 2.1 ± 0.3 |
| DAMGO | Agonist | 1.1 ± 0.2 |
Data sourced from a study utilizing [³H]diprenorphine competition binding assays in cells expressing the wild-type human mu-opioid receptor.[1]
Mechanism of Action and Signaling Pathways
This compound and DAMGO exert opposing effects on the mu-opioid receptor signaling cascade. The MOR is coupled to inhibitory G-proteins (Gi/o).
DAMGO , as an agonist, binds to the MOR and induces a conformational change that activates the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.
This compound , as a competitive antagonist, binds to the same site on the MOR as DAMGO but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, this compound prevents agonists like DAMGO from binding and initiating the signaling cascade, thereby blocking the receptor's activity.
Below is a diagram illustrating the differential effects of DAMGO and this compound on the mu-opioid receptor signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the activity of compounds like this compound and DAMGO at the mu-opioid receptor.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO-MOR or HEK293-MOR cells)
-
Radiolabeled ligand (e.g., [³H]diprenorphine or [³H]DAMGO)
-
Test compounds (this compound and DAMGO) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM naloxone)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare dilutions of the test compounds (this compound or DAMGO) over a wide concentration range.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound. For total binding, add assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO cells stably expressing the mu-opioid receptor (CHO-MOR)
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (DAMGO) at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer
Procedure:
-
Seed CHO-MOR cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay medium and pre-incubate the cells for a short period.
-
Add varying concentrations of the agonist (DAMGO) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
The data are plotted as a dose-response curve, and the EC50 value (the concentration of agonist that produces 50% of its maximal inhibitory effect) is determined.
The following diagram illustrates the general workflow for determining the agonist and antagonist properties of test compounds at the mu-opioid receptor.
Conclusion
This compound and DAMGO are both highly potent and selective ligands for the mu-opioid receptor, serving as invaluable tools for research. DAMGO is the tool of choice for investigating the consequences of MOR activation, including downstream signaling events and physiological responses. Conversely, this compound is ideal for studies requiring the blockade of MOR function to understand the role of the receptor in various biological processes. The choice between these two compounds will be dictated by the specific research question being addressed. This guide provides the foundational data and methodologies to aid in the informed selection and use of these critical research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying drug-target engagement within a cellular environment. This guide provides a framework for replicating published findings using CETSA, offering a detailed comparison with alternative methods and the necessary experimental data to support your research.
Unveiling Target Engagement: CETSA in Action
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins. When a drug binds to its target protein, the protein's resistance to heat-induced denaturation increases. By subjecting cell lysates or intact cells to a temperature gradient and subsequently quantifying the amount of soluble target protein, researchers can determine the extent of drug engagement.
This guide focuses on a study by Snell et al. (2020), which utilized CETSA to analyze the target engagement of small-molecule inhibitors of Sphingosine Kinase 1 and 2 (SphK1 and SphK2), enzymes implicated in various diseases, including cancer.
Quantitative Data Summary
The following table summarizes the quantitative findings from the aforementioned study, demonstrating the thermal stabilization of SphK1 and SphK2 upon treatment with their respective inhibitors.
| Compound | Target | Concentration (µM) | Thermal Shift (ΔTm) (°C) |
| SKI-V | SphK1 | 10 | +4.2 |
| PF-543 | SphK1 | 1 | +5.1 |
| SKI-178 | SphK1 | 10 | +3.5 |
| SphK2 | 10 | +2.8 | |
| ABC294640 | SphK2 | 20 | +3.9 |
| K145 | SphK2 | 10 | +4.5 |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below are the methodologies for performing a CETSA experiment based on the study of Sphingosine Kinase inhibitors, alongside a protocol for a comparable alternative method, the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from the methodology used to study Sphingosine Kinase inhibitors.
1. Cell Culture and Treatment:
- Culture human embryonic kidney (HEK293) cells overexpressing FLAG-tagged SphK1 or SphK2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed cells in 10 cm dishes and grow to 70-80% confluency.
- Treat the cells with the desired concentration of the inhibitor or DMSO (vehicle control) for 24 hours.
2. Cell Harvesting and Lysis:
- Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping.
- Centrifuge the cell suspension at 300 x g for 4 minutes.
- Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
3. Heat Challenge:
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
4. Protein Extraction:
- Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
5. Protein Quantification and Analysis:
- Transfer the supernatant to new tubes and determine the protein concentration.
- Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific for the FLAG tag or the target protein.
- Quantify the band intensities to determine the amount of soluble protein at each temperature.
- Plot the percentage of soluble protein against temperature to generate melting curves and calculate the thermal shift (ΔTm).
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
The DARTS assay provides an alternative method for identifying protein-ligand interactions based on the principle that ligand binding can protect a protein from proteolysis.
1. Cell Lysis and Protein Extraction:
- Harvest and lyse cells as described in the CETSA protocol (steps 2.1-2.2).
- Prepare a clarified cell lysate by centrifugation.
2. Compound Incubation:
- Incubate the cell lysate with the test compound or DMSO for 1 hour at room temperature.
3. Protease Digestion:
- Add a protease (e.g., thermolysin) to the lysate and incubate for a defined period (e.g., 30 minutes) at room temperature. The optimal protease and digestion time should be determined empirically.
4. Digestion Quenching and Analysis:
- Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteinases like thermolysin).
- Analyze the samples by SDS-PAGE and Western blotting to detect the target protein. A decrease in the band intensity indicates protein digestion, while the persistence of the band in the presence of the compound suggests protection from proteolysis.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the CETSA workflow and the Sphingosine Kinase 1 signaling pathway.
CETSA Experimental Workflow
Sphingosine Kinase 1 (SphK1) Signaling Pathway
Comparison of CETSA and DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases protein thermal stability. | Ligand binding protects the protein from proteolytic degradation. |
| Readout | Quantification of soluble protein after heat treatment. | Detection of intact protein after protease treatment. |
| Advantages | - Applicable to intact cells and tissues. - Does not require modification of the compound or protein. - Can provide quantitative information on target engagement. | - Does not rely on thermal stability changes. - Can be used with a wide range of proteins. |
| Limitations | - Not all proteins exhibit a significant thermal shift upon ligand binding. - Can be influenced by factors affecting overall protein stability. | - Requires optimization of protease and digestion conditions. - May not be suitable for proteins that are inherently resistant or highly susceptible to proteolysis. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput, but can be scaled up. |
By providing a direct measure of target engagement in a physiologically relevant context, CETSA offers a valuable tool for validating preclinical candidates and understanding their mechanism of action. This guide, by presenting a replicable experimental framework and a comparison with alternative methods, aims to facilitate the adoption and successful implementation of this powerful technique in your research endeavors.
Assessing the Off-Target Profile of CTAP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the selective μ-opioid receptor (MOR) antagonist, CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2). The performance of this compound is compared with other commonly used MOR antagonists: naloxone, naltrexone, and cyprodime. This document summarizes available quantitative data, details experimental methodologies for assessing off-target effects, and visualizes key biological pathways and experimental workflows.
Comparative Analysis of Off-Target Binding
The selectivity of a pharmacological tool is critical for the accurate interpretation of experimental results. Off-target binding can lead to confounding effects and misinterpretation of the role of the primary target. This section compares the binding affinities of this compound, naloxone, naltrexone, and cyprodime at their primary target (μ-opioid receptor) and key off-targets, the δ-opioid (DOR) and κ-opioid (KOR) receptors.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | ~0.6 - 3.5 | ~800 - 4500 | >10,000 |
| Naloxone | ~1 - 2 | ~10 - 76 | ~15 - 50 |
| Naltrexone | ~0.1 - 0.6 | ~1 - 60 | ~1 - 10 |
| Cyprodime | ~1 - 5 | ~245 | ~200 - 500 |
Data Summary: The table above demonstrates that while all four compounds are potent MOR antagonists, this compound exhibits the highest selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors. Naltrexone and naloxone show significant affinity for both DOR and KOR, indicating a higher potential for off-target effects mediated by these receptors. Cyprodime displays moderate selectivity. It is important to note that comprehensive off-target screening data for these compounds against a broader panel of receptors is limited in publicly available literature. Researchers should consider performing wider screening panels for their specific experimental context.
Experimental Protocols
The determination of off-target binding is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for conducting such an assay to assess the binding affinity of a test compound against a panel of receptors.
Protocol: Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Cell Membranes: A source of the target receptor, typically cell membranes from recombinant cell lines overexpressing the receptor of interest or from tissue homogenates.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for the μ-opioid receptor).
-
Test Compound: The compound to be assessed for off-target binding (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor to determine non-specific binding.
-
Assay Buffer: A buffer solution optimized for the binding of the radioligand to the receptor (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
-
96-well Plates: For incubating the assay components.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of the radioligand (typically at its Kd value).
-
A range of concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.
-
-
Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of the μ-Opioid Receptor
Caption: Canonical signaling pathway of the μ-opioid receptor.
Experimental Workflow for Off-Target Binding Assessment
Caption: Workflow for a competitive radioligand binding assay.
A Head-to-Head Comparison of Cellular Thermal Shift Assay (CETSA®) Suppliers for Drug Discovery
For researchers, scientists, and drug development professionals, the Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful tool for verifying and validating the engagement of a drug target in a cellular environment. This guide provides an objective comparison of the leading suppliers of CETSA® technologies, complete with available performance data, detailed experimental protocols, and visualizations to aid in selecting the most suitable platform for your research needs.
The principle of CETSA® is based on the ligand-induced thermal stabilization of a target protein. When a drug binds to its protein target, the protein's resistance to heat-induced denaturation increases. This change in thermal stability can be quantified to confirm target engagement. Several companies have developed kits and platforms to streamline and improve the throughput of CETSA® experiments. This guide focuses on the offerings from key players in the field: Pelago Bioscience (the originators of the CETSA® technology), Revvity, Promega, and Bio-Techne.
Comparative Analysis of CETSA® Platforms
The choice of a CETSA® platform depends on various factors, including the desired throughput, the nature of the target protein, and the available detection instrumentation. The following tables summarize the key features and available quantitative data for the primary CETSA® methodologies offered by leading suppliers.
| Supplier/Platform | Detection Method | Throughput | Assay Format | Key Advantages | Considerations |
| Pelago Bioscience / Revvity | AlphaLISA®/HTRF® | High to Ultra-High | 384-well plate | No-wash, high sensitivity, broad dynamic range, suitable for HTS.[1][2] | Requires specific antibody pairs, potential for matrix effects. |
| Promega | NanoLuc® Luciferase (HiBiT) | High | 96- or 384-well plate | High sensitivity, low sample input, no antibody requirement.[3] | Requires genetic modification of the target protein. |
| Bio-Techne | Automated Western Blot (Wes) | Low to Medium | Capillary-based | Quantitative, reproducible, automated workflow.[4] | Lower throughput compared to plate-based assays. |
| In-house/Service Providers | Mass Spectrometry (TPP/CETSA® MS) | Low to Medium | Proteome-wide | Unbiased, proteome-wide target and off-target identification.[5][6] | Technically demanding, complex data analysis. |
| In-house | Traditional Western Blot | Low | Manual | Standard laboratory technique, no specialized equipment needed. | Labor-intensive, semi-quantitative.[7] |
Quantitative Performance Data
Direct head-to-head comparative data from a single independent study is limited. The following table compiles performance metrics as reported by the suppliers and in published studies.
| Parameter | Pelago/Revvity (AlphaLISA®) | Promega (HiBiT) | Bio-Techne (Wes) | Mass Spectrometry (TPP) |
| Sensitivity | High (sub-nanomolar to micromolar EC50) | Very High (picomolar to nanomolar EC50) | Moderate (nanomolar to micromolar EC50) | High (dependent on instrument) |
| Throughput (samples/day) | >10,000 | 1,000 - 5,000 | ~100 | <100 |
| Sample Input | Low (e.g., 6,000 cells/well)[2] | Very Low (hundreds of cells/well) | Moderate (micrograms of lysate) | High (milligrams of lysate) |
| Time to Result | ~4-6 hours | ~3-5 hours | ~8 hours | Days to weeks |
| Data Reproducibility | High (Z' > 0.5) | High | High (CV < 15%) | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for successful CETSA® experiments. Below are generalized protocols for the most common CETSA® formats.
AlphaLISA®/HTRF®-based CETSA® (Pelago Bioscience/Revvity)
This protocol is adapted for a high-throughput, plate-based format.[1][2]
-
Cell Culture and Treatment: Plate cells in a 384-well plate and culture overnight. Treat cells with a serial dilution of the compound of interest and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Seal the plate and place it in a PCR thermocycler. Apply a temperature gradient for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Transfer the lysate to a detection plate. Add the AlphaLISA® or HTRF® acceptor beads and donor beads conjugated to specific antibodies against the target protein.
-
Signal Measurement: Incubate the plate in the dark and read the signal on a compatible plate reader.
HiBiT-based CETSA® (Promega)
This method utilizes the NanoLuc® Binary Technology (NanoBiT®) for detection.
-
Cell Line Generation: Engineer the target protein to express the 11-amino-acid HiBiT tag.
-
Cell Treatment and Thermal Shift: Seed the engineered cells in a multi-well plate. Add the test compounds and incubate. Perform the thermal challenge as described above.
-
Lysis and Complementation: Lyse the cells with a buffer containing the large NanoLuc® subunit (LgBiT). The LgBiT will bind to the HiBiT tag on the soluble target protein, reconstituting the active luciferase enzyme.
-
Signal Detection: Add the luciferase substrate and measure the luminescence signal.
Automated Western Blot-based CETSA® (Bio-Techne)
This protocol utilizes the Wes™ system for automated and quantitative Western blotting.[4]
-
Sample Preparation: Treat cultured cells with the compound of interest, followed by the thermal challenge.
-
Lysis and Clarification: Lyse the cells and centrifuge to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Wes™ System Run: Load the protein lysates, primary and secondary antibodies, and other reagents into the Wes™ plate. The instrument will automatically perform size-based separation, immunodetection, and quantification.
-
Data Analysis: The Compass for SW software provides quantitative data on the amount of soluble target protein at each temperature.
Mass Spectrometry-based CETSA® (TPP)
This proteome-wide approach provides an unbiased view of target engagement.[5][6]
-
Cell Treatment and Heating: Treat cells with the compound or vehicle control. Heat the cell suspensions at a range of temperatures.
-
Lysis and Ultracentrifugation: Lyse the cells and perform ultracentrifugation to separate the soluble and aggregated protein fractions.
-
Protein Digestion and TMT Labeling: Digest the soluble proteins into peptides and label them with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample to determine their melting profiles and identify those stabilized or destabilized by the compound.
Mandatory Visualizations
CETSA® Experimental Workflow
A generalized workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.
EGFR Signaling Pathway
A simplified diagram of the EGFR signaling pathway, a common target for CETSA® studies.
Conclusion
The selection of a CETSA® supplier and platform is a critical decision in the drug discovery workflow. For high-throughput screening of large compound libraries, the plate-based AlphaLISA®/HTRF® and HiBiT CETSA® assays offer significant advantages in speed and scalability. For more detailed, quantitative analysis of a smaller number of compounds, Bio-Techne's automated Western blot system provides a robust and reproducible solution. For unbiased, proteome-wide target deconvolution and off-target profiling, mass spectrometry-based CETSA® remains the gold standard, although it is more technically demanding.
Researchers should carefully consider their specific experimental needs, available resources, and the nature of their biological questions when choosing the most appropriate CETSA® technology. This guide provides a foundational overview to aid in that decision-making process, empowering scientists to confidently assess target engagement and accelerate the development of new therapeutics.
References
Safety Operating Guide
Navigating Laboratory Safety: A Guide to Handling and Disposal of Chemical Compounds
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling chemical compounds, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. To illustrate the varying requirements based on a substance's potential hazard, this document will detail the procedures for handling the µ-opioid receptor antagonist, CTAP, and provide a comparative overview for the hazardous chemotherapy drug, Bendamustine.
Personal Protective Equipment (PPE): A First Line of Defense
The appropriate selection and use of PPE are critical to minimize exposure to chemical agents. The required level of protection can vary significantly depending on the compound's toxicity, physical state, and the procedure being performed.
Table 1: Recommended Personal Protective Equipment
| PPE Category | This compound | Bendamustine (as a hazardous compound example) |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles and/or a full-face shield |
| Hand Protection | Standard laboratory gloves (Nitrile) | Chemotherapy-rated gloves (double gloving recommended) |
| Body Protection | Laboratory coat | Disposable, fluid-resistant gown with long sleeves |
| Respiratory | Not generally required for small quantities handled with good ventilation | N95 or higher-rated respirator, especially when handling powders outside of a containment device |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential to ensure that all personnel handle chemical compounds safely and consistently.
Experimental Protocol: Safe Handling of a Non-Hazardous Powder (e.g., this compound)
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the safety data sheet (SDS) is readily accessible.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Aliquoting:
-
Perform weighing operations in an area with good ventilation.
-
Use a spatula to handle the powder and avoid generating dust.
-
Close the container tightly after use.
-
-
Dissolving:
-
Add the solvent to the powder slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Post-Handling:
-
Clean the work area and any equipment used.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Experimental Protocol: Safe Handling of a Hazardous Powder (e.g., Bendamustine)
-
Preparation:
-
Work must be conducted within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Ensure the SDS is reviewed and understood by all personnel involved.
-
Don the appropriate PPE, including double gloves and a disposable gown.
-
-
Weighing and Reconstitution:
-
All manipulations of the powder must be performed within the BSC or CVE to prevent aerosolization.
-
Use closed-system drug-transfer devices (CSTDs) for reconstitution whenever possible.
-
Carefully add the diluent to the vial, allowing the vacuum to draw the liquid in. Avoid pressurizing the vial.
-
-
Administration (in a research context):
-
If administering to animals, ensure proper containment and handling procedures are in place to manage contaminated waste.
-
-
Decontamination and Post-Handling:
-
Decontaminate all surfaces of the BSC or CVE with an appropriate agent.
-
Carefully doff PPE, removing the outer gloves first, followed by the gown and then the inner gloves.
-
Dispose of all contaminated materials in designated hazardous waste containers.
-
Wash hands thoroughly.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.
Table 2: Chemical Waste Disposal Procedures
| Waste Type | This compound | Bendamustine (as a hazardous compound example) |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. | Must be disposed of as hazardous pharmaceutical waste. Place in a clearly labeled, sealed container. |
| Contaminated Labware (glass) | Rinse with a suitable solvent. The rinsed labware can be disposed of as regular laboratory glass waste. | Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container. |
| Contaminated Labware (plastic) | Dispose of as non-hazardous laboratory waste. | Dispose of as hazardous waste in a designated sharps or waste container. |
| Contaminated PPE | Dispose of in regular laboratory trash. | All PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container. |
Visualizing Safety Workflows
To further clarify the procedural steps for handling these different types of compounds, the following diagrams illustrate the key decision points and actions required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
